Fluorescent Thiol Probe
Description
Significance of Endogenous Thiols in Biological Systems
Endogenous thiols are a class of organic compounds containing a sulfhydryl (-SH) group that are fundamental to numerous biological processes. Their unique chemical reactivity, particularly the nucleophilic nature of the thiol group, underpins their diverse and critical functions within living organisms. nih.govrsc.org
Thiols are central to maintaining cellular redox homeostasis, the delicate balance between reducing and oxidizing conditions within a cell. scispace.comfrontiersin.org This balance is crucial for normal cellular function, and its disruption can lead to oxidative stress, a condition implicated in numerous diseases. nih.gov Thiols, such as glutathione (B108866), are major cellular antioxidants, protecting cells from damage by reactive oxygen species (ROS). researchgate.netcreative-proteomics.com They directly scavenge ROS and participate in enzymatic detoxification pathways. nih.gov Beyond their protective role, thiols are also key players in redox signaling. frontiersin.org The reversible oxidation and reduction of thiol groups in proteins, a process known as redox switching, acts as a molecular switch to regulate protein function and control various signaling pathways. frontiersin.orgcreative-proteomics.com This fine-tuning of cellular signaling is essential for responses to both normal physiological cues and environmental stresses. frontiersin.org
The physiological and pathological roles of thiols are extensive and interconnected. nih.govnih.gov Normal levels of thiols are essential for a wide range of processes, including protein synthesis, enzyme catalysis, and immune responses. creative-proteomics.commdpi.com However, abnormal concentrations of thiols are associated with a variety of diseases. rsc.orgmdpi.com For instance, elevated levels of homocysteine are a known risk factor for cardiovascular diseases. rsc.org Deficiencies in cysteine can lead to slowed growth and liver damage. rsc.org Furthermore, alterations in glutathione levels are linked to neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as cancer and liver injury. mdpi.com The involvement of thiols in such a wide array of pathological conditions underscores their importance as biomarkers and potential therapeutic targets. rsc.orgmdpi.com
Among the numerous thiols in the body, three low-molecular-weight biothiols are of particular importance: cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). nih.govmdpi.com
Glutathione (GSH) is the most abundant non-protein thiol in cells, with concentrations typically ranging from 1 to 10 mM. mdpi.com It is a tripeptide synthesized from glutamate, cysteine, and glycine. acs.org GSH is a cornerstone of the cellular antioxidant defense system and is involved in detoxification, signal transduction, and gene regulation. mdpi.com The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of the cell's redox state. rsc.org
Cysteine (Cys) is an amino acid and a precursor for the synthesis of GSH and other important biomolecules. mdpi.com Cellular concentrations of Cys are significantly lower than GSH, typically ranging from 30 to 200 μM. mdpi.com Cysteine residues in proteins are crucial for their structure and function, forming disulfide bonds that stabilize protein conformation and acting as key components of enzyme active sites. creative-proteomics.com
Homocysteine (Hcy) is another sulfur-containing amino acid, but it is not incorporated into proteins. Its concentration in cells is the lowest of the three, generally between 5 and 12 μM. mdpi.com Hcy is an intermediate in the metabolism of methionine. While essential in this metabolic pathway, elevated levels of Hcy are linked to various health problems, particularly cardiovascular disease. mdpi.comrsc.org
The structural similarities and interconversion pathways of these three biothiols present a significant challenge for their individual detection and quantification. mdpi.comrsc.org
| Biothiol | Typical Cellular Concentration | Key Functions | Associated Pathologies (Abnormal Levels) |
|---|---|---|---|
| Glutathione (GSH) | 1–10 mM | Antioxidant defense, detoxification, redox signaling | Neurodegenerative diseases, cancer, liver injury |
| Cysteine (Cys) | 30–200 μM | Protein synthesis, precursor to GSH, enzyme catalysis | Slowed growth, liver damage, skin lesions |
| Homocysteine (Hcy) | 5–12 μM | Methionine metabolism intermediate | Cardiovascular diseases, homocystinuria |
Hydrogen sulfide (B99878) (H₂S) has emerged as the third recognized gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). nih.govvt.edu This means it acts as a gaseous signaling molecule, freely diffusing across cell membranes to transmit information between cells without the need for a specific receptor. mdpi.com H₂S is endogenously produced from cysteine and homocysteine by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govmdpi.com It plays a vital role in a multitude of physiological processes, particularly in the cardiovascular and nervous systems. nih.gov For instance, H₂S is a potent vasodilator, contributing to the regulation of blood pressure. nih.gov It also exhibits anti-inflammatory and antioxidant properties. mdpi.com The physiological concentration of H₂S is very low, estimated to be around 3 μM in some contexts. nih.gov
Aromatic thiols, such as thiophenol (also known as phenyl mercaptan or benzenethiol), are a class of sulfur compounds with significant industrial and environmental relevance. researchgate.netmdpi.com They are utilized as raw materials in the synthesis of a wide range of products, including pesticides, pharmaceuticals, dyes, and polymers like polyphenylene sulfide (PPS). mdpi.comresearchgate.net Thiophenol can also be found in crude oil and may enter the environment through industrial effluents and petroleum contamination. mdpi.com Due to its toxicity to living organisms, the presence of thiophenol in water and other environmental compartments is a concern. mdpi.comresearchgate.net This has driven the development of methods for its detection and removal from aqueous solutions. researchgate.netmdpi.com
Rationale for Utilizing Fluorescent Probes in Thiol Detection and Imaging
The dynamic and uneven distribution of thiols within biological systems, coupled with their critical roles in health and disease, necessitates powerful tools for their detection and quantification. nih.govnih.gov Fluorescent probes have become an invaluable tool in this endeavor for several key reasons: mdpi.com
High Sensitivity and Spatiotemporal Resolution: Fluorescent probes offer exceptional sensitivity, enabling the detection of low concentrations of thiols. nih.govrsc.org They also provide excellent spatiotemporal resolution, allowing researchers to visualize the distribution and dynamic changes of thiols within living cells and even specific subcellular compartments in real-time. nih.govnih.gov
Non-Invasive Live-Cell Imaging: A major advantage of fluorescent probes is their ability to be used in living cells and organisms non-invasively. nih.gov This allows for the study of thiol dynamics in their native biological context, which is often lost when using methods that require cell lysis. rsc.org
Simplicity and Versatility: The use of fluorescence microscopy is a relatively straightforward and widely accessible technique. nih.gov The versatility of fluorescent probe design allows for the development of probes with specific properties, such as ratiometric responses (where the ratio of two emission wavelengths is measured, providing a more robust signal) and the ability to target specific organelles. nih.gov
Discrimination Between Different Thiols: While challenging due to their structural similarities, significant progress has been made in designing fluorescent probes that can selectively detect one type of biothiol over others. rsc.orgrsc.org This is often achieved by exploiting subtle differences in their reactivity. rsc.org
The development of fluorescent probes has revolutionized the study of thiol biology, providing unprecedented insights into their complex roles in physiological and pathological processes. rsc.org
Advantages of Fluorescence-Based Sensing for Thiol Research
Fluorescence-based sensing offers a multitude of advantages for studying thiols, making it a preferred method for researchers. sioc-journal.cnrsc.orgmtu.edu One of the primary benefits is high sensitivity, allowing for the detection of thiols at very low concentrations. sioc-journal.cnrsc.org This is crucial as the cellular concentrations of thiols like cysteine and homocysteine are in the micromolar range, while glutathione is more abundant, ranging from 1 to 10 mM. rsc.orgnih.gov
Another key advantage is the ability to perform real-time, in-situ monitoring of thiol levels within living cells and organisms. sioc-journal.cn This provides dynamic information about cellular processes and redox status, which is not easily achievable with other methods. rsc.org The non-invasive nature of fluorescence imaging allows for the study of thiols in their native environment with minimal perturbation to the biological system. nih.gov
Furthermore, fluorescent probes can be designed to provide high selectivity for specific thiols. sioc-journal.cn Given the structural similarities between Cys, Hcy, and GSH, designing probes that can distinguish between them is a significant challenge that has been a major focus of probe development. rsc.orgresearchgate.net The development of ratiometric fluorescent probes has also been a significant advancement, as they allow for more accurate quantification by minimizing the effects of environmental factors and probe concentration. mtu.edu Additionally, the use of fluorophores that emit in the near-infrared (NIR) region offers advantages such as deeper tissue penetration and reduced background fluorescence from biological samples. nih.govmdpi.com
The versatility of fluorescent probes is another significant benefit. They can be engineered to target specific subcellular organelles, providing spatial resolution of thiol distribution. nih.gov This capability is vital for understanding the localized roles of thiols in different cellular compartments.
Historical Context and Evolution of Fluorescent Thiol Probes
The detection of biological thiols has been a subject of scientific inquiry for over a century, following the discoveries of cysteine, glutathione, and homocysteine. scispace.com However, the use of fluorescent probes for this purpose began to emerge after 1960 and has seen a significant resurgence in the last two decades. scispace.com This renaissance has been fueled by advancements in laser scanning confocal microscopy and the ability to rationally design probes with specific functionalities. scispace.com
Early methods for thiol detection often relied on reactions that resulted in a color change, such as the use of Ellman's reagent, developed around 1961, which is still used for quantifying accessible protein thiols. nih.gov The first fluorescent probe based on a nucleophilic addition reaction (NAR) mechanism was reported in 1964 by Kanaoka, utilizing the reaction between a maleimide (B117702) moiety and thiols to produce a "turn-on" fluorescent response. rsc.org
Over the past 60 years, the design of fluorescent thiol probes has evolved significantly, moving from simple "turn-on" or "turn-off" responses to more sophisticated mechanisms. rsc.orgresearchgate.net Researchers have developed probes based on various chemical reactions, including:
Michael addition rsc.orgrsc.org
Cyclization with aldehydes rsc.orgrsc.org
Cleavage of sulfonamides and sulfonate esters rsc.org
Disulfide cleavage rsc.org
Nucleophilic substitution reactions (NSR) rsc.org
A significant milestone in the evolution of these probes was the development of sensors capable of discriminating between different thiols. rsc.org This was achieved by exploiting subtle differences in their reactivity, the spacing between their sulfhydryl and amino groups, and their distinct cellular concentrations and pKa values. rsc.org For instance, the design of probes with multiple reaction sites has enabled the simultaneous discrimination of Cys and GSH through different emission channels. rsc.orgresearchgate.net
The development of two-photon fluorescent probes has been another major advancement, offering deeper tissue penetration and reduced phototoxicity, making them suitable for in vivo imaging. rsc.org Furthermore, the incorporation of various fluorophore scaffolds like BODIPY, rhodamine, fluorescein (B123965), and cyanine (B1664457) has expanded the range of available probes with diverse photophysical properties. nih.govmdpi.com The ongoing research in this field continues to focus on improving the selectivity, sensitivity, and applicability of fluorescent thiol probes for a deeper understanding of their biological roles. scispace.com
Structure
2D Structure
Properties
Molecular Formula |
C31H30N6O10S |
|---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
N-[4-[2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3 |
InChI Key |
CDPMXQUCTGVMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Design Principles and Sensing Mechanisms of Fluorescent Thiol Probes
Fundamental Photophysical Mechanisms in Fluorescent Thiol Probe Design
The development of effective fluorescent thiol probes relies on the strategic implementation of several key photophysical processes. These mechanisms govern the probe's fluorescence output in the absence and presence of thiols, enabling sensitive and selective detection.
Photoinduced Electron Transfer (PET) Quenching and Restoration
Photoinduced Electron Transfer (PET) is a widely employed mechanism in the design of "turn-on" fluorescent probes. In this design, the fluorophore is covalently linked to a thiol-reactive group that also functions as an electron-rich or electron-poor quencher. In the "off" state, the fluorescence of the fluorophore is quenched due to the transfer of an electron between the excited fluorophore and the quencher. ucla.edu
The sensing mechanism is initiated when a thiol compound reacts with the reactive group, cleaving it from the fluorophore. This cleavage event disrupts the PET process, thereby restoring the fluorescence of the fluorophore, leading to a "turn-on" signal that is proportional to the thiol concentration. ucla.edu A notable example is the HMBQ-Nap 1 probe, which utilizes a hydroxymethylbenzoquinone (HMBQ) unit as both a PET quencher and a thiol reaction site, linked to a 4-amino-9-(n-butyl)-1,8-naphthalimide (Nap 2) fluorophore. nih.govacs.org The thermodynamic feasibility of this quenching can be estimated using the Rehm-Weller equation. acs.org Another example involves a pyronin B fluorophore linked to a methoxythiophenol group, which acts as a PET quencher. mdpi.com Reaction with thiols via an SNAr reaction liberates the highly fluorescent pyronin. mdpi.com Similarly, probes using a naphthalimide fluorophore and a 4-nitrobenzene acceptor connected by a thioether bond exhibit fluorescence quenching via PET, which is reversed upon reaction with GSH. mdpi.com
| Probe Name | Fluorophore | Quencher/Reactive Group | Thiol Detected | Detection Limit | Reference |
| HMBQ-Nap 1 | 4-amino-9-(n-butyl)-1,8-naphthalimide | Hydroxymethylbenzoquinone (HMBQ) | General Thiols | Not Specified | nih.govacs.org |
| Probe 11 | Pyronin B | Methoxythiophenol | GSH, Cys, Hcy | Not Specified | mdpi.com |
| STP1, 2 | Naphthalimide | 4-nitrobenzene via thioether | GSH | 84 nM | mdpi.com |
Intramolecular Charge Transfer (ICT) Modulation
Intramolecular Charge Transfer (ICT) is another fundamental mechanism utilized in the design of fluorescent thiol probes, often leading to ratiometric sensing capabilities. ICT probes are typically composed of an electron donor and an electron acceptor moiety connected by a π-conjugated system. frontiersin.orgnih.gov Upon excitation, there is a transfer of electron density from the donor to the acceptor, resulting in a large Stokes shift. mdpi.com
The sensing strategy involves modifying either the donor or the acceptor with a thiol-specific reactive group. The reaction with a thiol alters the electronic properties of the system, leading to a change in the ICT process and a corresponding shift in the emission wavelength. For instance, a BODIPY-based probe incorporated a dinitrophenylsulfonyl (DNBS) group and a nitroolefin moiety. mdpi.com These groups act as both thiol reaction sites and quenchers through PET and ICT. The reaction with thiols disrupts these processes and restores the fluorescence of the BODIPY core. mdpi.com Another design involves a 7-amino coumarin (B35378) fluorophore linked to a Michael acceptor. Reaction with thiols alters the ICT character, causing a shift in the emission wavelength and enabling ratiometric detection of GSH with a detection limit of 20 nM. mdpi.com
| Probe Name | Fluorophore Core | Reactive Group | Thiol Detected | Key Feature | Reference |
| BODIPY-based probe | BODIPY | DNBS and nitroolefin | GSH, Hcy, Cys | Dual quenching (PET/ICT) | mdpi.com |
| TQ Green | 7-amino coumarin | Michael acceptor | GSH | Ratiometric detection | mdpi.com |
Förster Resonance Energy Transfer (FRET) Systems
Förster Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. nih.govrsc.org For FRET to occur, there must be spectral overlap between the donor's emission and the acceptor's absorption, and the two must be in close proximity (typically 1-10 nm). nih.gov
In the context of thiol probes, a FRET system is constructed by linking a donor and acceptor pair with a thiol-cleavable linker. In the initial state, excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission. When a thiol cleaves the linker, the donor and acceptor are separated, disrupting FRET. This results in a decrease in acceptor emission and a simultaneous increase in donor emission, allowing for ratiometric detection. nih.gov An example of this is a probe where a naphthalimide donor and a rhodamine B acceptor are connected by a thioester bond. mdpi.com Reaction with thiols breaks the bond, separating the FRET pair. mdpi.com Another FRET-based two-photon probe, MT-1, was designed for mitochondrial thiols by integrating a naphthalimide donor and a rhodamine B acceptor. nih.gov
| Probe Name | Donor Fluorophore | Acceptor Fluorophore | Linker | Thiol Detected | Detection Limit (Cys) | Reference |
| N/A | Naphthalimide | Rhodamine B | Thioester | General Thiols | Not Specified | mdpi.com |
| MT-1 | Naphthalimide | Rhodamine B | Custom Linker | Cys, GSH, Hcy | 0.47 µM | nih.gov |
Aggregation-Induced Emission (AIE) Enhancement
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. mdpi.com This is in stark contrast to the aggregation-caused quenching (ACQ) effect often observed with traditional fluorophores. mdpi.com The underlying mechanism of AIE is the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.gov
AIE-based thiol probes are designed so that the AIE-active molecule (AIEgen) is initially in a disaggregated, non-emissive state. The introduction of a recognition site for thiols allows for a reaction that induces aggregation of the AIEgen, thereby "turning on" the fluorescence. For instance, a probe for cysteine and Fe³⁺ was developed where AIE dots selectively detect the metal ions through fluorescence quenching. The subsequent addition of cysteine restores the fluorescence. mdpi.com Another strategy involved the synthesis of a thiol-functionalized tetraphenylethylene (B103901) (TPE-SH₄), an AIEgen, which could form a gel network with switchable AIE characteristics. nih.gov
| Probe System | AIEgen | Sensing Strategy | Analyte | Detection Limit | Reference |
| AIE dots | Not Specified | On-off-on | Cu²⁺, Fe³⁺, Cysteine | 78 nM (Cysteine) | mdpi.com |
| TPE-SH₄ | Tetraphenylethylene | Thiol-ene click reaction | Thiols | Not Specified | nih.gov |
Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton between a donor and an acceptor within the same molecule in the excited state. rsc.orgsemanticscholar.org This process leads to the formation of a transient tautomer with a significantly different electronic structure and a large Stokes shift. rsc.org
The design of ESIPT-based thiol probes often involves masking the proton donor group with a thiol-reactive moiety. This blocks the ESIPT process, and the probe exhibits the normal fluorescence of the initial form. Reaction with a thiol removes the masking group, restoring the intramolecular hydrogen bond and enabling the ESIPT process, which results in a new, red-shifted emission band. semanticscholar.org A probe based on 2-(2'-hydroxyphenyl)benzothiazole (HBT) was designed where the hydroxyl proton donor was blocked by a maleimide (B117702) group, which also acted as a PET quencher. nih.gov The reaction with thiols restored the ESIPT process and fluorescence. nih.gov A derivative of 3-thiolflavone, 2-(4-(diethylamino)phenyl)-3-mercapto-4H-chromen-4-one (3NTF), demonstrated the first experimental observation of ESIPT involving a thiol proton. acs.org
| Probe Name | ESIPT Fluorophore | Reactive Group | Thiol Detected | Key Feature | Reference |
| Probe 1 | 2-(2'-hydroxyphenyl)benzothiazole | Maleimide | General Thiols | Combined ESIPT and PET | nih.gov |
| 3NTF | 3-thiolflavone derivative | Thiol group itself | N/A (mechanistic study) | Thiol-based ESIPT | acs.org |
Through-Bond Energy Transfer (TBET)
Through-Bond Energy Transfer (TBET) is a mechanism where energy is transferred between a donor and an acceptor that are connected through a conjugated linker. acs.orgresearchgate.net Unlike FRET, TBET does not require spectral overlap between the donor emission and acceptor absorption, which offers greater flexibility in the choice of fluorophores. acs.org
In a TBET-based probe, the donor and acceptor are part of a single conjugated system. The efficiency of energy transfer is modulated by a chemical reaction with the analyte. For thiol sensing, a reactive group for thiols can be incorporated into the conjugated linker. The reaction with a thiol can either enhance or inhibit the energy transfer process, leading to a ratiometric change in the fluorescence signal. While specific examples for thiol detection are less common in the provided search results, the principle has been applied to other analytes. For instance, a coumarin-rhodamine TBET system was developed for metal ion detection, where the metal ion-promoted reaction completes the conjugated system, enabling efficient energy transfer. acs.org This principle can be adapted for thiol detection by choosing a suitable thiol-triggered reaction that modulates the conjugation of the linker.
Chemical Reaction Strategies for Thiol Recognition in Fluorescent Probes
A variety of chemical reactions are employed to achieve selective thiol recognition. These strategies leverage the high nucleophilicity of the thiol group to induce specific chemical transformations within the probe molecule. The choice of reaction dictates the probe's selectivity, sensitivity, and response time. The primary strategies can be broadly categorized into nucleophilic addition and nucleophilic substitution reactions.
Nucleophilic addition reactions are a cornerstone in the design of fluorescent thiol probes. In these reactions, the thiol group, acting as a nucleophile, attacks an electron-deficient center in the probe molecule, leading to the formation of a new covalent bond. This addition disrupts the electronic conjugation of the probe, thereby altering its photophysical properties and generating a fluorescent signal.
The Michael addition, or 1,4-conjugate addition, is a widely utilized reaction for thiol detection. mdpi.com This reaction involves the addition of a thiolate anion to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov This disrupts the conjugated π-system, which often serves to quench the fluorescence of the attached fluorophore. The addition of the thiol restores the fluorescence, providing a "turn-on" signal.
Maleimides: The maleimide moiety is a highly efficient Michael acceptor for thiols. mdpi.com Probes incorporating a maleimide group are often non-fluorescent due to photoinduced electron transfer (PET) from the fluorophore to the maleimide. The Michael addition of a thiol to the double bond of the maleimide ring disrupts this PET process, resulting in a significant fluorescence enhancement. researchgate.net For example, a rhodamine B-based probe with a maleimide recognition unit exhibits a greater than 200-fold increase in fluorescence intensity upon reaction with GSH. mdpi.com
Acrylates: Acrylates are another class of Michael acceptors used in thiol probe design. The reaction of a thiol with an acrylate (B77674) group proceeds via a conjugate addition, which can lead to the release of a fluorophore or a change in its electronic environment. In some designs, the initial Michael addition is followed by an intramolecular cyclization, particularly with aminothiols like cysteine and homocysteine, which provides an additional layer of selectivity. mdpi.com
α,β-Unsaturated Ketones: Probes containing α,β-unsaturated ketones, or enones, function similarly to acrylate-based probes. The nucleophilic addition of a thiol to the enone moiety disrupts the conjugation and alters the fluorescence output. mdpi.com For instance, a fluorescein-based probe with an α,β-unsaturated ketone showed a 61-fold fluorescence enhancement upon reaction with thiols. nih.gov
Squaraines: Squaraine dyes, known for their sharp and intense absorption in the near-infrared (NIR) region, can be rendered thiol-responsive. mdpi.com The central four-membered ring of the squaraine is electrophilic and susceptible to nucleophilic attack by thiols. nih.gov This addition disrupts the extensive π-conjugation of the squaraine chromophore, leading to a colorimetric change and fluorescence quenching, providing a "turn-off" signal. nih.govresearchgate.net
Malononitriles: The dicyanovinyl group, present in malononitrile (B47326) derivatives, acts as a potent electron-withdrawing group and an effective Michael acceptor. rsc.org In coumarin-malonitrile conjugate probes, the malonitrile (B1257973) moiety quenches the coumarin fluorescence. The Michael addition of a thiol to the α,β-unsaturated malonitrile breaks the conjugation between the fluorophore and the quencher, resulting in a "turn-on" fluorescence response. rsc.orgresearchgate.net
Quinones: Quinone moieties are also employed as Michael acceptors in the design of thiol probes. mdpi.com The nucleophilic addition of a thiol to the quinone ring can alter the intramolecular charge transfer (ICT) properties of the molecule, leading to a change in its fluorescence. nih.gov For example, a probe based on 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) responds rapidly to biothiols, exhibiting a significant fluorescence enhancement. nih.govresearchgate.net
Table 1: Michael Addition-Based Fluorescent Thiol Probes
| α,β-Unsaturated System | Example Probe | Sensing Mechanism | Fluorescence Change | Reference |
|---|---|---|---|---|
| Maleimide | IPY-MAL | Michael addition of thiol to the C=C bond of the maleimide group. | Turn-on with a large Stokes shift (140 nm). | nih.gov |
| Acrylate | Curcumin-acrylate conjugate (CAC) | Michael addition followed by cyclization to release free curcumin. | Fluorescence quenching. | mdpi.com |
| α,β-Unsaturated Ketone | Fluorescein-based enone | 1,4-addition of thiols to the α,β-unsaturated ketone followed by spirolactam ring opening. | Up to 61-fold fluorescence enhancement. | mdpi.comnih.gov |
| Squaraine | Benzothiazolium squaraine | Nucleophilic addition of thiol to the electrophilic four-membered ring. | Decoloration and emission quenching. | nih.govacs.org |
| Malononitrile | Coumarin-malonitrile conjugate | Michael addition of a thiol group to the α,β-unsaturated malonitrile unit. | Turn-on fluorescence enhancement. | rsc.org |
| Quinone | DDN-O | Michael addition of thiol to the quinone ring. | Turn-on fluorescence enhancement. | nih.gov |
Fluorescent probes bearing aldehyde groups are a well-established class of sensors, particularly for the selective detection of cysteine and homocysteine over glutathione (B108866). mdpi.com The sensing mechanism involves a two-step process. First, the thiol group of Cys or Hcy reacts with the aldehyde to form a thiazolidine (B150603) or thiazinane ring, respectively. doi.org This cyclization alters the electronic properties of the fluorophore, leading to a change in fluorescence. Glutathione, lacking the α-amino group in the correct proximity to the thiol, cannot undergo this intramolecular cyclization and thus does not elicit a significant response. This strategy provides high selectivity for Cys and Hcy. mdpi.com For instance, a probe bearing an aldehyde on a coumarin dye showed a 3-fold selectivity for Cys over Hcy and no response to GSH. mdpi.com
Nucleophilic aromatic substitution (SNAr) is another powerful strategy for designing fluorescent thiol probes. This reaction involves the attack of a nucleophile (thiolate) on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the leaving group.
The 2,4-dinitrobenzenesulfonyl (DNBS) group is an excellent leaving group and an effective fluorescence quencher. mdpi.comresearchgate.net In probes utilizing this mechanism, a fluorophore is masked with a DNBS group, rendering it non-fluorescent. The highly nucleophilic thiol attacks the sulfur atom of the sulfonate ester, cleaving the S-O bond and releasing the free, highly fluorescent fluorophore. ucla.edunih.gov This results in a significant "turn-on" fluorescence signal. For example, a BODIPY-based probe with a DNBS moiety exhibited a 20-25 fold increase in fluorescence upon reaction with Cys or GSH. nih.gov
Similar to sulfonate esters, sulfonamides can also serve as thiol-responsive triggers. A fluorophore can be linked to a quenching group, such as a 2,4-dinitrobenzenesulfonyl moiety, via a sulfonamide bond. nih.gov The probe remains in a non-fluorescent or weakly fluorescent state. Upon reaction with a thiol, the sulfonamide bond is cleaved, liberating the fluorophore from the quencher and restoring its fluorescence. nih.gov A probe consisting of a hydroxymethylrhodamine green (HMRG) fluorophore and a DNBS quencher linked by a sulfonamide group showed up to a 7000-fold increase in fluorescence intensity upon reaction with GSH. nih.gov
Table 2: SNAr-Based Fluorescent Thiol Probes
| Reaction Type | Example Probe | Sensing Mechanism | Fluorescence Change | Reference |
|---|---|---|---|---|
| Cleavage of Sulfonate Esters | BODIPY-DNBS | Thiol-induced cleavage of the 2,4-dinitrobenzenesulfonate (B1228243) (DNBS) group. | 20-25 fold fluorescence increase. | nih.gov |
| Cleavage of Sulfonamides | HMRG-DNBS | Thiol-induced cleavage of the sulfonamide bond, releasing the HMRG fluorophore from the DNBS quencher. | Up to 7000-fold fluorescence increase. | nih.gov |
Nucleophilic Substitution Aromatic Reactions (SNAr)
Reaction with Active Halides
Fluorescent probes bearing active halide groups, such as iodoacetamides and chloroacetates, represent a common strategy for thiol detection. The fundamental principle of this mechanism is the high nucleophilicity of the thiol group (-SH), which readily reacts with the electrophilic carbon atom attached to the halogen. This nucleophilic substitution reaction, specifically an S_N2 reaction, results in the formation of a stable thioether bond and the displacement of the halide ion. nih.govnih.govpearson.com
The design of these probes can be tailored to either act as simple labeling agents or as "turn-on" fluorescent sensors. In labeling agents, the fluorophore is pre-attached to the haloacetamide moiety, and the reaction with a thiol covalently links the fluorophore to the target molecule, such as a protein cysteine residue. nih.gov While effective for tagging, this approach often does not produce a significant change in fluorescence intensity upon reaction. nih.gov
Conversely, "turn-on" probes are engineered to be weakly fluorescent or non-fluorescent in their initial state. The reaction with a thiol initiates a subsequent intramolecular cascade, such as a cyclization reaction, which liberates the fluorophore from a quenching group or restores its conjugated system, leading to a significant increase in fluorescence emission. rsc.org For instance, probes bearing a chloroacetate (B1199739) group can react with cysteine or homocysteine, leading to the displacement of the chloride, followed by an intramolecular cyclization that releases the free fluorophore. rsc.org
A notable example of a probe utilizing an active halide is Monochlorobimane (B1663430) (MCB). This probe becomes fluorescent after reacting with glutathione (GSH) in a reaction catalyzed by the enzyme glutathione-S-transferase (GST). nih.gov This enzymatic catalysis confers a high degree of specificity for GSH. Another example is the naphthalimide-based probe, Nap-I, which uses an iodoacetamide (B48618) group to label cysteine and selenocysteine (B57510) residues in proteins for detection in gel electrophoresis. mdpi.com
Table 1: Fluorescent Thiol Probes Based on Reaction with Active Halides
| Probe Name/Type | Active Group | Mechanism | Target Analyte(s) | Key Features |
|---|---|---|---|---|
| Haloacetamide Probes (General) | Haloacetamide (e.g., iodoacetamide) | Nucleophilic substitution (S_N2) forming a thioether bond. | Protein Cysteines, Thiols | Commonly used for labeling proteins. nih.gov |
| Chloroacetate-based Probes (e.g., Probe 37) | Chloroacetate | Halide displacement by thiol followed by intramolecular cyclization to release the fluorophore. | Cysteine, Homocysteine | "Turn-on" fluorescence response. rsc.org |
| Monochlorobimane (MCB) | Chloro | GST-catalyzed reaction with GSH forms a fluorescent conjugate. | Glutathione (GSH) | High specificity for GSH due to enzymatic catalysis. nih.gov |
| Nap-I | Iodoacetamide | Alkylation of thiol groups in proteins. | Cysteine and Selenocysteine residues in proteins | Used for fluorescent staining of proteins in SDS-PAGE. mdpi.com |
Disulfide Bond Cleavage
The reversible nature of the disulfide bond is a key feature exploited in the design of fluorescent probes for thiols. This mechanism is predicated on the thiol-disulfide exchange reaction, where a free thiol from the analyte attacks the disulfide bond (-S-S-) within the probe molecule. This reaction cleaves the disulfide bond, leading to the formation of a new disulfide and the release of a thiol-containing fragment from the probe. mdpi.comscienceopen.com
Probes based on this mechanism are typically designed to be in a "quenched" or non-fluorescent state. The disulfide bond often plays a crucial role in maintaining this quenched state, either by holding a quencher in proximity to the fluorophore or by disrupting the fluorophore's electronic structure. The cleavage of the disulfide bond by the target thiol disrupts this quenching mechanism, resulting in a "turn-on" fluorescent signal. researchgate.net
A common design strategy involves linking a fluorophore to a quenching moiety through a self-immolative linker that contains a disulfide bond. The thiol-induced cleavage of the disulfide initiates a spontaneous intramolecular cyclization or rearrangement of the linker, which in turn releases the free, and highly fluorescent, fluorophore. scienceopen.comresearchgate.net For example, some probes are designed such that the disulfide bond cleavage is followed by an intramolecular nucleophilic displacement, yielding a highly fluorescent amino-acetylnaphthalene derivative. mdpi.com
The specificity of these probes can be modulated. For instance, the probe Fast-TRFS was specifically designed to be a superfast fluorogenic probe for mammalian thioredoxin reductase, an enzyme that contains reactive thiol groups. Its mechanism relies on the simple reduction of the disulfide bond within the probe to switch on the fluorescence. illinois.edu Other probes, like probe 8, have been functionalized with targeting moieties, such as galactose, to direct them to specific cells or tissues, like hepatocytes, for targeted thiol imaging. mdpi.com
Table 2: Fluorescent Thiol Probes Based on Disulfide Bond Cleavage
| Probe Name | Mechanism | Target Analyte(s) | Key Features |
|---|---|---|---|
| Probe 7 | Thiol/disulfide exchange followed by intramolecular nucleophilic displacement. | Thiols | Yields a two-photon fluorescent product with a 10-fold fluorescence increase. mdpi.com |
| Probe 8 | Thiol/disulfide exchange with a galactose moiety for targeting. | Hepatic thiols | Accumulates selectively in the liver; emission maximum shifts from 473 nm to 540 nm. mdpi.com |
| ASS (64) | Disulfide bond cleavage leads to intramolecular cyclization and release of the fluorophore. | Biothiols | A two-photon fluorescent probe for imaging in live cells and tissues. scienceopen.com |
| Fast-TRFS | Simple reduction of a disulfide bond within the probe by the enzyme. | Mammalian thioredoxin reductase | Specific and superfast response with a >150-fold increase in emission intensity. illinois.edunih.gov |
Selenium-Nitrogen Bond Cleavage
Probes utilizing the cleavage of a selenium-nitrogen (Se-N) bond offer a highly selective and efficient method for detecting thiols. This mechanism leverages the strong nucleophilicity of the sulfhydryl group, which readily attacks the electrophilic selenium atom in the Se-N bond. This nucleophilic attack results in the cleavage of the Se-N bond and the formation of a selenenyl sulfide (B99878) (Se-S) bond. nih.gov
The design of these probes typically involves the incorporation of the Se-N bond into a non-fluorescent or weakly fluorescent scaffold. The Se-N bond often serves to lock the fluorophore in a quenched state, for example, by maintaining a rhodamine dye in its closed, non-fluorescent spirolactam form. The reaction with a thiol breaks the Se-N bond, which in turn allows the spirolactam ring to open, restoring the conjugated xanthene structure and leading to a dramatic increase in fluorescence. nih.gov
A pioneering example is a rhodamine-based probe where the Se-N bond cleavage by a thiol releases the highly fluorescent Rhodamine 6G. nih.gov This reaction is rapid and highly selective for thiols over other nucleophilic amino acids. The sensitivity of this class of probes is noteworthy, with detection limits reported in the nanomolar range, making them suitable for detecting both non-protein and protein thiols in biological samples. nih.gov
To enhance their utility in biological imaging, near-infrared (NIR) fluorescent probes based on Se-N bond cleavage have also been developed. These probes, such as Cy-NiSe and Cy-TfSe, are advantageous for in vivo applications due to the deeper tissue penetration and lower autofluorescence of NIR light. nih.gov The cleavage of the Se-N bond in these probes by thiols triggers a significant fluorescence response in the NIR region.
Table 3: Fluorescent Thiol Probes Based on Selenium-Nitrogen Bond Cleavage
| Probe Name | Fluorophore Scaffold | Mechanism | Target Analyte(s) | Key Features |
|---|---|---|---|---|
| Rhodamine-based probe 74 | Rhodamine 6G | Nucleophilic attack of thiol cleaves the Se-N bond, opening the spirolactam ring of rhodamine. | Thiols (protein and non-protein) | High sensitivity (1.4 nM detection limit) and selectivity. nih.gov |
| Cy-NiSe (80) | Cyanine (B1664457) | Se-N bond cleavage by thiols triggers a near-infrared fluorescence response. | Thiols | Near-infrared emission, suitable for imaging in cells and tissues. nih.gov |
| Cy-TfSe (81) | Cyanine | Se-N bond cleavage by thiols triggers a near-infrared fluorescence response. | Thiols | Near-infrared emission, suitable for imaging in cells and tissues. nih.gov |
| DAAQ-based probe | DAAQ (diaminoanthraquinone) | Cleavage of Se-N bond by different biothiols leads to distinct fluorescent products. | Cysteine, Homocysteine, Glutathione | Discriminates between different biothiols based on different fluorescence emissions. |
Metal-Sulfur Coordination Interactions (e.g., As(III)-based probes)
The strong affinity between certain metal ions and sulfur atoms forms the basis for another class of fluorescent thiol probes. These probes utilize metal-sulfur coordination to either quench or enhance fluorescence upon binding to thiols. A prominent example within this category is the use of trivalent arsenic (As(III)) compounds to detect proteins containing closely spaced cysteine residues.
The sensing mechanism of As(III)-based probes, such as FlAsH-EDT2, relies on the formation of a stable, high-affinity cyclic complex between the As(III) center and two adjacent thiol groups (vicinal thiols) of a tetracysteine tag genetically fused to a protein of interest. In its free form, the As(III) probe is often complexed with two molecules of a dithiol like 1,2-ethanedithiol (B43112) (EDT), which quenches its fluorescence. When the probe encounters the higher-affinity tetracysteine motif, the EDT molecules are displaced, and the binding of the fluorophore to the protein relieves the quenching, resulting in a bright fluorescent signal. The attack of a thiolate anion on the As(III) center releases a water molecule, and a subsequent intramolecular displacement of another water molecule by a second thiolate anion completes the formation of the stable cyclic complex.
While As(III)-based probes are highly specific for vicinal dithiols, other metal-based probes have been developed for more general thiol detection. These often work on a "turn-off" to "turn-on" principle. For instance, a fluorophore can be coordinated with a metal ion like mercury (Hg²⁺), which quenches its fluorescence. The introduction of thiols, which have a very high affinity for mercury, will sequester the Hg²⁺ from the fluorophore, restoring its fluorescence. This displacement approach allows for the sensitive detection of thiols. The thermodynamic preference for the formation of metal-thiol complexes drives the sensing mechanism.
Table 4: Fluorescent Thiol Probes Based on Metal-Sulfur Coordination
| Probe Name/Type | Metal Center | Mechanism | Target Analyte(s) | Key Features |
|---|---|---|---|---|
| FlAsH-EDT2 | Arsenic (III) | As(III) forms a stable cyclic complex with two pairs of vicinal thiols, displacing quenching EDT molecules. | Proteins with tetracysteine tags | High specificity for proteins with genetically encoded tetracysteine motifs. |
| Hg(DST)2 | Mercury (II) | Fluorescence is quenched by coordination with Hg²⁺. Thiols sequester Hg²⁺, restoring fluorescence. | Glutathione, Cysteine, Homocysteine | Reversible "OFF-ON" fluorescence mechanism; high sensitivity with sub-micromolar detection limits. |
| RAs(OH)2 type probes | Arsenic (III) | The attack of thiolate anions on the As(III) center leads to the formation of a stable cyclic complex. | Closely spaced cysteines | The formation of the cyclic complex is more stable than linear structures with single thiols. |
Reduction-Based Mechanisms for Hydrogen Sulfide Detection
Hydrogen sulfide (H₂S) is a gasotransmitter with significant biological roles, and its detection is of great interest. Fluorescent probes for H₂S often capitalize on its strong reducing ability. Two of the most widely used strategies involve the H₂S-mediated reduction of either an azide (B81097) group (-N₃) or a nitro group (-NO₂) to an amine group (-NH₂). nih.gov
Probes designed with this mechanism incorporate an azide or a nitro group, which are strong electron-withdrawing groups, into a fluorophore scaffold. These electron-withdrawing groups typically quench the fluorescence of the molecule. H₂S selectively reduces the azide or nitro group to an electron-donating amino group. nih.govrsc.org This chemical transformation alters the electronic properties of the fluorophore, often restoring a donor-π-acceptor (D-π-A) structure, which "turns on" or significantly enhances the fluorescence. nih.gov
The reduction of azides by H₂S is a particularly popular approach due to its high selectivity over other biological thiols like glutathione and cysteine. rsc.org This bioorthogonal reaction allows for the specific detection of H₂S in complex biological environments. Similarly, the reduction of a nitro group to an amine can lead to a strong turn-on fluorescence response and is another effective method for H₂S sensing. nih.gov
These reduction-based probes have been developed using a variety of fluorophore platforms, including rhodamines (e.g., SF1, SF2), cyanines (e.g., Cy-N₃), and naphthalimides (e.g., HSN2), offering a range of emission wavelengths and sensitivities. rsc.org Some probes are designed to provide a ratiometric response, where the reduction of the recognition group causes a shift in the emission wavelength, allowing for more accurate quantification by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov
Table 5: Fluorescent Probes for Hydrogen Sulfide Based on Reduction Mechanisms
| Probe Name | Recognition Group | Fluorophore Scaffold | Mechanism | Key Features |
|---|---|---|---|---|
| Sulfidefluor-1 (SF1), Sulfidefluor-2 (SF2) | Azide | Rhodamine | H₂S-mediated reduction of the aryl azide to an aniline, triggering a fluorescent turn-on response. | High selectivity for H₂S over other reactive sulfur, oxygen, and nitrogen species. rsc.org |
| Cy-N₃ | Azide | Cyanine | Azide reduction by H₂S causes a 40 nm red-shift in fluorescence emission. | Ratiometric fluorescent indicator for H₂S with a detection limit of 80 nM. rsc.org |
| Hydrosulfide Naphthalimide-2 (HSN2) | Azide | 4-azido-1,8-naphthalimide | Selective reaction with H₂S gives a turn-on fluorescence response. | Operates in living cells with good signal-to-noise ratios. rsc.org |
| Probe 11 | Nitro | NIR fluorophore | Reduction of the nitro group to an amino group induces a ratiometric fluorescence change. | Ratiometric near-infrared probe. nih.gov |
| LS-1 | Azide | Self-immolative linker | H₂S triggers a rapid reduction of the azide, leading to self-immolation and fluorophore release. | Faster response rate than traditional reduction-based probes; 24 nM detection limit. |
Categorization of Fluorescent Thiol Probes by Target Specificity
Probes for Total Biothiols and Non-Protein Thiols (NPSH)
The design of these probes often utilizes the high nucleophilicity of the thiol group. nih.gov A common strategy involves a 1,4-addition reaction (Michael addition) of the thiol to an α,β-unsaturated ketone within the probe's structure. For instance, a probe developed based on a fluorescein (B123965) scaffold remains in a non-fluorescent, spirocyclic form. The addition of a thiol (Cys, Hcy, or GSH) to the α,β-unsaturated ketone triggers a spiro ring-opening, which "turns on" the fluorescence of the fluorescein molecule. This type of probe exhibits a similar fluorescence enhancement for Cys, Hcy, and GSH, making it an effective tool for quantifying total NPSH. nih.gov Another approach involves using probes with a diselenide bond incorporated into a fluorophore like fluorescein; the probe's fluorescence is quenched until the diselenide bond is cleaved by thiols, providing a rapid response to the total thiol pool. rsc.org
Probes for Specific Biothiols
Achieving selectivity for a single biothiol species from a mixture is a complex task, primarily because GSH is present in millimolar concentrations, whereas Cys and Hcy are found at much lower micromolar levels. nih.govmdpi.com Despite this challenge, various strategies have been developed to construct probes that can selectively detect Cys, Hcy, or GSH. mdpi.comnih.gov
Probes that selectively detect Cys often exploit the unique proximity of its amino (-NH2) and thiol (-SH) groups. acs.org A widely used mechanism involves a tandem reaction of Michael addition followed by an intramolecular cyclization. acs.orgresearchgate.net In this design, the probe contains an acrylate (B77674) group. The thiol group of Cys first undergoes a Michael addition reaction with the acrylate. Subsequently, the adjacent amino group of Cys performs an intramolecular cyclization by attacking the carbonyl carbon of the acrylate group. This two-step process releases the fluorophore, leading to a detectable change in fluorescence. mdpi.comresearchgate.net This strategy effectively discriminates Cys from GSH, as GSH lacks a primary amino group adjacent to its thiol to facilitate the secondary cyclization step. mdpi.com
Another strategy for Cys detection is the use of probes containing an aldehyde group. The reaction of Cys with the aldehyde forms an unstable thiazolidine (B150603) product through cyclization, which then triggers the hydrolysis of a spirolactam ring on a rhodamine fluorophore, resulting in a significant fluorescence enhancement. acs.org Probes like ZHJ-X , based on a cyanobiphenyl structure, have also been designed to specifically recognize Cys. nih.gov Similarly, a coumarin-based probe (Probe 1 ) incorporating a 2,4-dinitrobenzenesulfonyl (DNBS) recognition unit shows high selectivity for Cys, with the reaction cleaving the DNBS group and releasing the highly emissive coumarin (B35378) fluorophore. nih.gov
Distinguishing Hcy from the structurally similar Cys is a significant challenge. researchgate.net The primary structural difference is that Hcy has an additional methylene (B1212753) group in its carbon backbone. This subtle difference is exploited by probes that rely on an intramolecular cyclization reaction. While Cys forms a five-membered ring in such reactions, Hcy forms a more thermodynamically stable six-membered ring. researchgate.netnih.gov
Probes such as P-Hcy-1 and P-Hcy-2 have been developed based on this principle. These pyrene-based probes contain both an acryloyl group and an aldehyde group. The reaction with Hcy involves a Michael addition of the thiol to the acryloyl moiety and the formation of a six-membered ring at the aldehyde center, leading to a selective fluorescence enhancement. researchgate.netnih.gov Cys reacts much less efficiently, failing to produce a significant fluorescence response. researchgate.net Another probe, S1-4 , based on a Rhodamine B scaffold, was also designed to selectively react with both the amino and thiol groups of Hcy, allowing for its detection in blood serum. nih.gov
Given that GSH is the most abundant biothiol, probes designed for its detection must exhibit excellent selectivity over Cys and Hcy. mdpi.comnih.gov Various recognition mechanisms are employed to achieve this, including nucleophilic aromatic substitution (SNAr), Michael addition, and multi-site reactions that leverage the unique structural features of GSH. nih.govtandfonline.com The γ-glutamyl and glycyl residues of GSH introduce steric hindrance and specific recognition sites not present in Cys or Hcy. nih.gov
For example, the NIR probe BODIPY-diONs uses two 2,4-dinitrobenzenesulfonyl (DNBS) units as quenching groups. These groups are selectively cleaved by GSH, triggering a strong near-infrared fluorescence enhancement within seconds. tandfonline.com Probes based on naphthalimide fluorophores with a thioether recognition group have also been shown to be highly selective for GSH. nih.gov In these probes, a photoinduced electron transfer (PET) process from the naphthalimide to a 4-nitrobenzene acceptor quenches fluorescence. The reaction with GSH cleaves the thioether, interrupting the PET process and causing a significant increase in fluorescence. nih.gov
The development of probes that can simultaneously distinguish between Cys, Hcy, and GSH is a key area of research. nih.gov These probes often employ sophisticated mechanisms that produce distinct optical signals for each biothiol.
One strategy involves using probes with multiple binding sites or reaction pathways that lead to different fluorescent products depending on the analyte. tandfonline.comnih.gov For example, a probe can be designed where Cys, Hcy, and GSH react at different sites, yielding products with blue, red, and green fluorescence, respectively. tandfonline.com Another approach uses a single probe that yields different emission signals upon reaction. The probe BPN-NBD , for instance, was designed to discriminate Cys/Hcy from GSH under a single excitation wavelength. frontiersin.orgnih.gov It reacts with GSH to produce a distinct blue fluorescence, while its reaction with Cys or Hcy results in a mixed blue-green fluorescence. frontiersin.orgnih.gov
Nucleophilic aromatic substitution (SNAr) reactions are also used to discriminate Cys and Hcy from GSH. In this mechanism, a fluorophore with a labile substituent reacts with the thiol group. The amino group of Cys or Hcy can then displace the sulfur atom via a five- or six-membered ring transition state, a reaction that the bulkier GSH cannot undergo. nih.gov
A more subtle strategy for discriminating among biothiols is to exploit the differences in their reaction rates with a specific probe. acs.org Even if a probe can react with multiple thiols, the kinetics of these reactions can vary significantly. By carefully selecting the reaction time, it is possible to selectively detect the thiol that reacts the fastest.
For example, the reaction of a probe with Cys might be completed in minutes, while the reaction with GSH under the same conditions could be significantly slower. This allows for a "kinetic window" in which the fluorescence signal is predominantly from the reaction with Cys. This approach requires precise control over reaction conditions and timing. The rates of thiol-Michael addition reactions, a common mechanism in probe design, are quantifiable, with some probes exhibiting second-order rate constants in the range of 40–200 M⁻¹s⁻¹. nih.gov Detailed kinetic models can be developed to understand and predict the behavior of these reaction-based systems, allowing for the optimization of probes that rely on differential kinetics for their selectivity. acs.orgnih.gov
Table of Mentioned Compounds
Strategies for Discrimination Among Cys, Hcy, and GSH
Utilizing Differences in pKa Values of Thiolates
The acidity of the thiol proton, reflected in its pKa value, can be a key determinant for selective detection. Thiolates (RS⁻), the deprotonated form of thiols, are the primary nucleophilic species that react with many fluorescent probes. The concentration of the thiolate is dependent on the pKa of the thiol and the pH of the medium. This principle can be exploited to differentiate between thiols with distinct pKa values.
A notable example of this strategy is the selective detection of selenocysteine (B57510) (Sec) over cysteine (Cys). The selenol group in Sec has a pKa of approximately 5.2, which is significantly lower than the pKa of the thiol group in Cys (around 8.5). mdpi.com This difference means that at a lower pH, Sec exists to a greater extent in its more nucleophilic selenolate form compared to Cys. Consequently, fluorescent probes designed to react with the anionic form of the thiol or selenol can selectively label Sec at acidic pH, while the reactivity with Cys is diminished. For instance, iodoacetamide-based fluorescent probes have been shown to effectively alkylate selenol groups in selenoproteins at low pH, a condition where the alkylation efficiency for thiols is reduced. mdpi.com
Similarly, the differentiation between aromatic and aliphatic thiols can be achieved by leveraging their pKa differences. Aromatic thiols, such as thiophenol, are generally more acidic (have a lower pKa) than aliphatic thiols due to the resonance stabilization of the thiophenolate anion. This increased acidity leads to a higher concentration of the more reactive thiophenolate at neutral pH, enabling selective reaction with certain probes over aliphatic thiols like glutathione (B108866).
| Feature | Selenocysteine (Sec) | Cysteine (Cys) | Thiophenol | Aliphatic Thiols (e.g., GSH) |
| pKa | ~5.2 | ~8.5 | Lower | Higher |
| Reactivity at low pH | Higher | Lower | - | - |
| Reactivity at neutral pH | - | - | Higher | Lower |
| Basis for Selectivity | Preferential deprotonation at acidic pH | Preferential deprotonation at neutral pH |
Leveraging Varied Spacing between Sulfhydryl and Amino Groups
The unique spatial arrangement of functional groups within different biothiols provides a powerful strategy for their selective detection. Cysteine (Cys) and homocysteine (Hcy) are structurally similar amino acids, both containing a sulfhydryl (-SH) and an amino (-NH₂) group. The key difference lies in the length of the carbon chain separating these two groups: Cys has a two-carbon backbone between the α-carbon and the sulfur atom, while Hcy has a three-carbon backbone.
This structural variance is exploited by probes that undergo a tandem reaction involving both the sulfhydryl and amino groups. A common approach involves an initial reaction of the thiol with an aldehyde group on the probe, followed by an intramolecular cyclization with the nearby amino group. In the case of Cys, this results in the formation of a five-membered thiazolidine ring. For Hcy, the longer spacer leads to the formation of a six-membered thiazinane ring. The kinetics and thermodynamics of forming these different ring sizes can be distinct, leading to selective detection.
For example, a probe can be designed so that the formation of the five-membered thiazolidine ring with Cys is rapid and leads to a significant fluorescence "turn-on" response, while the corresponding reaction with Hcy to form the six-membered ring is much slower or results in a different spectral shift. Probe 27 , for instance, capitalizes on the slightly different basicity of the thiazolidine (pKa ~5.7) and thiazinane (pKa ~6.7) heterocycles formed upon reaction with Cys and Hcy, respectively. rsc.org By carefully controlling the pH, it is possible to selectively protonate the thiazinane nitrogen, which can affect the fluorescence output, thereby distinguishing Hcy from Cys. rsc.org This strategy of converting subtle structural differences into distinct optical signals is a cornerstone of selective biothiol probe design.
| Biothiol | Spacer Length (between α-carbon and S) | Ring Formed upon Cyclization | Ring Size |
| Cysteine (Cys) | 2 Carbons | Thiazolidine | 5-membered |
| Homocysteine (Hcy) | 3 Carbons | Thiazinane | 6-membered |
Multi-Site Reaction Designs for Simultaneous Detection
To address the challenge of concurrently monitoring several biothiols within a complex biological milieu, researchers have developed sophisticated fluorescent probes with multiple reaction sites. These probes are engineered to interact differently with various thiols, resulting in distinct and resolvable fluorescent signals, often across different emission channels. This approach allows for the simultaneous detection and differentiation of key biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).
One innovative example is a probe developed by integrating chlorinated coumarin and benzothiazolylacetonitrile, which features four potential reaction sites. This multi-faceted design enables different reaction mechanisms for different biothiols. Consequently, the probe exhibits distinct fluorescence turn-on responses for Cys, Hcy, and GSH at different emission wavelengths (457 nm, 559 nm, and 529 nm, respectively) when excited at appropriate wavelengths. This allows for the simultaneous imaging of endogenous Cys and GSH in living cells.
Another powerful multi-signal probe, HMN , was designed for the simultaneous discrimination of Cys/Hcy, GSH, and even hydrogen sulfide (B99878) (H₂S). rsc.org This probe responds to each of these biothiols with unique fluorescence signals at three well-separated emission bands (blue, green, and red). rsc.org The ability to generate a multi-color fluorescence "fingerprint" for each analyte provides a robust method for their simultaneous detection in biological environments. rsc.org Such multi-site and multi-signal strategies represent a significant advancement in the field, offering powerful tools to investigate the interconnected roles of different biothiols in physiological and pathological processes. rsc.org
| Probe | Target Analytes | Detection Principle | Emission Channels |
| Chlorinated coumarin-benzothiazolylacetonitrile | Cys, Hcy, GSH | Multiple binding sites and reaction mechanisms | 457 nm (Cys), 559 nm (Hcy), 529 nm (GSH) |
| HMN | Cys/Hcy, GSH, H₂S | Multi-channel fluorescence mode | Blue, Green, and Red emission bands |
Fluorescent Probes for Hydrogen Sulfide (H₂S)
Hydrogen sulfide (H₂S) is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in various physiological processes. acs.orgmdpi.com The development of fluorescent probes for H₂S is vital for understanding its complex biological functions. These probes are typically designed based on the unique chemical properties of H₂S, such as its strong nucleophilicity and reducing ability.
Common design strategies for H₂S probes include:
Reduction of Azides or Nitro Groups: H₂S is a potent reducing agent capable of reducing weakly fluorescent or non-fluorescent aromatic azides and nitro groups to highly fluorescent amines. This reduction-triggered fluorescence turn-on is a widely used mechanism.
Nucleophilic Addition/Cyclization: The high nucleophilicity of H₂S allows it to readily attack electrophilic centers on a probe. This can trigger a cascade of reactions, such as a cyclization that releases a fluorophore or alters its electronic properties, leading to a change in fluorescence.
Thiolysis of Dinitrophenyl Ethers: Probes containing a 2,4-dinitrophenyl (DNP) ether group can undergo thiolysis by H₂S, releasing a fluorescent reporter.
These strategies have led to the development of a variety of H₂S probes with high sensitivity and selectivity, enabling real-time imaging in living cells and organisms. acs.orgmdpi.com
| Probe | Sensing Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Response Time | Ref. |
| PHS1 | FRET-based, Nucleophilic reaction with naphthalimide | - | 550 | - | - | acs.org |
| Probe 3 | Azide (B81097) Reduction | - | - | 126 nM | 1 min | mdpi.com |
| Probe 13 | Nucleophilic reaction with NBD group | - | 699 | - | 4 min | frontiersin.org |
| Probe 15 | Nucleophilic Addition | - | 620 | 310 nM | 120 s | frontiersin.org |
| Probe 24 | Nucleophilic addition to o-carboxybenzaldehyde | - | 650 | - | - | frontiersin.org |
| Probe 25 | Reaction with DNPS group | - | - | - | - | mdpi.com |
| Probe 34 | ICT and ESIPT based on disulfide bond cleavage | - | 525/495 (Ratiometric) | - | - | mdpi.com |
Fluorescent Probes for Aromatic Thiols (Thiophenol)
Thiophenol (PhSH) and its derivatives are highly toxic aromatic thiols used extensively in industrial processes. mdpi.com Their detection in environmental and biological systems is of great importance. Fluorescent probes for thiophenol often exploit its higher acidity and nucleophilicity compared to aliphatic thiols.
A common strategy involves nucleophilic aromatic substitution (SₙAr) reactions. Probes are designed with a fluorophore quenched by a leaving group, such as 2,4-dinitrobenzenesulfonate (B1228243). The more nucleophilic thiophenolate anion preferentially attacks the probe, displacing the leaving group and restoring the fluorescence of the reporter. This allows for selective detection of thiophenol over less reactive aliphatic thiols at neutral pH.
| Probe | Fluorophore/System | Excitation (nm) | Emission (nm) | Detection Limit | Key Feature | Ref. |
| Probe 4 | Coumarin-3-amino | - | - | - | >280-fold fluorescence enhancement | mdpi.com |
| Probe 13 | Dicyanomethylene-benzopyran | - | ~670 | 0.15 µM | Near-infrared (NIR) fluorescence | mdpi.com |
| Probe 28 | Two-photon naphthalene-BODIPY (TBET) | - | 586 | - | Two-photon probe | mdpi.com |
| Probe 49 | 7-hydroxy quinolinium | - | - | - | Fast response (k = 24 M⁻¹s⁻¹) | mdpi.com |
Fluorescent Probes for Protein Thiols (PSH)
Protein thiols (PSH), primarily the sulfhydryl groups of cysteine residues, are crucial for protein structure, enzyme catalysis, and redox regulation. mdpi.com Fluorescent probes for PSH are essential for studying these functions and are widely used in proteomics and cell biology.
The most common reagents for labeling PSH are electrophilic compounds that form stable covalent bonds with the nucleophilic thiol group. These include:
Maleimides: These compounds react selectively with thiols via a Michael addition reaction to form a stable thioether linkage. Fluorescent dyes conjugated to a maleimide (B117702) group, such as Alexa Fluor 488 maleimide, are extensively used for protein labeling. nih.gov
Iodoacetamides: These are classic thiol-alkylating agents that react with cysteine residues through an Sₙ2 reaction. Probes like 5-iodoacetamidofluorescein (5-IAF) have been widely employed. mdpi.com
7-Oxanorbornadienes (ONDs): This newer class of probes reacts rapidly and selectively with thiols, resulting in a significant fluorescence enhancement. nih.gov
Selectivity for PSH over small-molecule thiols can be challenging. However, some probes are designed with bulky structures that create steric hindrance, preventing them from reacting with the often-buried or sterically hindered thiols in proteins, thus allowing for the selective detection of non-protein thiols. Conversely, probes like Nap-I , a naphthalimide-based iodoacetamide (B48618), are specifically designed to label Cys and Sec residues within proteins for analysis by methods like SDS-PAGE. mdpi.com
| Probe/Reagent Class | Reaction Mechanism | Excitation (nm) | Emission (nm) | Application | Ref. |
| Maleimides (e.g., Alexa Fluor 488 maleimide) | Michael Addition | ~495 | ~519 | General protein labeling | nih.gov |
| Iodoacetamides (e.g., Nap-I) | Thiol Alkylation (Sₙ2) | - | - | Staining proteins in SDS-PAGE | mdpi.com |
| ThioGlo™3 | Michael Addition (Maleimide-based) | 378 | 446 | HPLC-based thiol detection | mdpi.com |
| 7-Oxanorbornadienes (ONDs) | Michael Addition | 332 | 550 | Fluorogenic labeling of peptides and proteins | nih.gov |
Advanced Fluorescent Thiol Probe Development Strategies
Enhanced Spatiotemporal Resolution in Thiol Imaging
The ability to visualize the dynamics of thiols within living systems with high precision is crucial for understanding their roles in health and disease. Enhanced spatiotemporal resolution in thiol imaging allows researchers to track these important molecules in real-time and within specific subcellular compartments. This has been achieved through the development of sophisticated fluorescent probes designed for specific organelles, deep tissue imaging, and detection in the near-infrared spectrum.
Organelle-Targeting Fluorescent Thiol Probes (e.g., mitochondrial, lysosomal, endoplasmic reticulum)
To understand the specific roles of thiols in different cellular microenvironments, researchers have developed fluorescent probes that can target specific organelles. nih.govmdpi.com These probes are designed with moieties that facilitate their accumulation in the mitochondria, lysosomes, or endoplasmic reticulum, enabling the study of thiol dynamics within these compartments. nih.govmdpi.com
Mitochondrial-Targeting Probes: Mitochondria are central to cellular metabolism and energy production, making them a key area for studying redox biology. nih.gov Fluorescent probes targeting mitochondria often incorporate lipophilic cations, such as triphenylphosphonium (TPP), which accumulate in response to the organelle's negative membrane potential. nih.govmdpi.com For example, MitoSOX, a derivative of hydroethidium appended with a TPP group, is directed to the mitochondria to detect superoxide. nih.gov Another strategy involves using fluorophores like rhodamine, which also possess a delocalized positive charge that aids in mitochondrial accumulation. nih.gov A cyanine-based probe, Cy-DNBS, utilizes a lipophilic cation to target mitochondria and detect biothiols. researchgate.net
Lysosomal-Targeting Probes: Lysosomes are acidic organelles responsible for cellular degradation and recycling. rsc.orgnih.gov Probes designed to target lysosomes often utilize moieties like morpholine, which becomes protonated and trapped within the acidic environment of the lysosome. mdpi.comnih.gov A BODIPY-based fluorescent turn-on probe has been developed for the selective and sensitive detection of intracellular thiols with excellent lysosomal localization. rsc.org Another example is LY-DCM-P, a probe with a large Stokes shift that has been successfully used to monitor fluctuations in lysosomal biothiols. nih.gov
Endoplasmic Reticulum-Targeting Probes: The endoplasmic reticulum (ER) is involved in protein synthesis and folding. nih.gov Targeting the ER can be achieved by incorporating groups like glibenclamide or methyl sulphonamide into the probe's structure. nih.gov ER-targeting probes are generally of a moderate size, possess a cationic character, and have appropriate lipophilicity. nih.gov
| Organelle | Targeting Moiety Example | Probe Example | Fluorophore Class |
|---|---|---|---|
| Mitochondria | Triphenylphosphonium (TPP) | MitoSOX | Hydroethidium |
| Mitochondria | Lipophilic Cation | Cy-DNBS | Cyanine (B1664457) |
| Lysosome | Morpholine | LY-DCM-P | Dicyanomethylene-4H-pyran |
| Lysosome | - | BODIPY-based probe | BODIPY |
| Endoplasmic Reticulum | Glibenclamide | - | - |
Two-Photon Fluorescent Thiol Probes for Deep Tissue Imaging
Two-photon microscopy (TPM) offers significant advantages for imaging deep within living tissues. nih.gov By using two near-infrared photons for excitation, TPM minimizes light scattering, reduces autofluorescence, and causes less photodamage compared to conventional one-photon microscopy. nih.gov This allows for imaging at greater depths, with reports of penetration up to 250 µm. nih.govresearchgate.net
A number of two-photon fluorescent probes have been developed for detecting thiols in live cells and tissues. researchgate.netacs.org For instance, a probe named ASS can be excited by 780 nm femtosecond pulses to detect thiols at depths of 90-180 µm. acs.org Another probe, Z1, based on an N-butyl-naphthalimide fluorophore, has been used to monitor biothiol levels in tissues at depths of 50-250 µm. researchgate.net A two-photon probe based on a 1,8-naphthalimide (B145957) fluorophore has been designed to specifically detect lysosomal thiols. researchgate.net These probes have demonstrated high selectivity and sensitivity for biothiols, enabling detailed imaging of their distribution and dynamics in complex biological environments. researchgate.netacs.orgresearchgate.net
Near-Infrared (NIR) Emitting Fluorescent Thiol Probes
Near-infrared (NIR) fluorescent probes, which absorb and emit light in the 650–1700 nm range, are highly advantageous for in vivo imaging. nih.gov This is because biological tissues have minimal absorption and autofluorescence in the NIR window, allowing for deeper tissue penetration and higher signal-to-background ratios. magtech.com.cnnih.govnih.gov The NIR range is typically divided into two windows: NIR-I (650–900 nm) and NIR-II (900–1700 nm). nih.gov
A variety of NIR probes for biothiols have been developed based on different fluorophores, including rhodamine, BODIPY, and cyanine dyes. magtech.com.cnrsc.org For example, the probe XB-F, based on a fluorinated NIR Rhodol, emits light at 700 nm with a large Stokes shift of 161 nm upon reacting with biothiols. rsc.org Another NIR probe, Cy-DNBS, exhibits a shift in its absorption peak from 592 nm to 726 nm and an increase in fluorescence at 762 nm in the presence of biothiols. mdpi.com These probes have been successfully used to image both exogenous and endogenous biothiols in cells and in vivo. rsc.orgmdpi.com
| Probe Name | Fluorophore Class | Emission Wavelength (nm) | Key Feature |
|---|---|---|---|
| XB-F | Fluorinated NIR Rhodol | 700 | Large Stokes shift (161 nm) |
| Cy-DNBS | Thioxanthene-hemicyanine | 762 | Fluorescence and photoacoustic imaging capabilities |
| NIR-5 | Cyanine | 928 | Selective for Cysteine |
| NIR-11 | Cyanine/NBD | 550 | Distinguishes GSH from Cys/Hcy |
| NIR-20 | - | 540 and 730 | Distinguishes GSH from Cys/Hcy |
Quantitative Measurement Approaches with Fluorescent Thiol Probes
While qualitative imaging of thiols is informative, quantitative measurements are essential for a deeper understanding of their physiological and pathological roles. Advanced fluorescent probe strategies have been developed to provide more accurate and reliable quantification of thiol concentrations in biological systems.
Ratiometric Sensing for Quantitative Analysis
Ratiometric fluorescent probes offer a significant advantage for quantitative analysis by providing an internal reference for calibration. nih.gov This method relies on measuring the change in fluorescence intensity at two different emission wavelengths, which minimizes interference from factors such as probe concentration, excitation light fluctuations, and environmental effects. nih.govmdpi.comnih.gov The design of ratiometric probes often involves combining two fluorophores: a reference fluorophore and a dynamic fluorophore that responds to the analyte. nih.gov
Several mechanisms are employed in the design of ratiometric probes, including Förster resonance energy transfer (FRET), photo-induced electron transfer (PET), and internal charge transfer (ICT). nih.govrsc.org For example, a naphthalimide-based probe has been designed to detect glutathione (B108866) (GSH) quantitatively using a ratiometric fluorescence method. rsc.org Another ratiometric probe was developed based on a supramolecular encapsulation and dye competition concept for the detection of biological thiols. nih.gov FRET-based ratiometric probes have also been constructed for imaging thiols in living cells. rsc.org
Validation of Fluorescent Probe Data with Orthogonal Methods (e.g., Mass Spectrometry)
To ensure the accuracy and reliability of quantitative data obtained from fluorescent probes, it is crucial to validate the results using orthogonal methods. nih.gov Mass spectrometry (MS) is considered the gold standard for metabolite quantification and serves as a powerful complementary technique to fluorescence microscopy. nih.govnih.gov
While fluorescent probes offer excellent spatial and temporal resolution for detecting thiols in living cells, MS-based methods provide precise quantification of thiol species. nih.gov The combination of these two techniques allows for cross-validation of results, enhancing the confidence in the quantitative data. nih.govnih.gov It is recommended that when developing new quantitative fluorescent probes, the results should be cross-checked with MS-based thiol quantification methods. nih.govnih.gov Other analytical techniques, such as high-performance liquid chromatography (HPLC), are also employed for the quantification of thiols and can be used to validate fluorescence-based measurements. mdpi.commurdoch.edu.au
Design of Reversible Fluorescent Thiol Probes
The ability to monitor dynamic changes in thiol concentrations in real-time is a significant advantage for understanding cellular redox homeostasis. Reversible fluorescent probes are designed to bind and release thiols, allowing for the continuous tracking of their fluctuations. The design of such probes predominantly relies on chemical reactions that can proceed in both forward and reverse directions under physiological conditions. Key strategies include leveraging the reversible nature of Michael addition reactions and disulfide cleavage.
Michael Addition-Based Probes:
The Michael addition reaction, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of reversible probe design due to its inherent reversibility. glpbio.com Probes incorporating a Michael acceptor can react with thiols to form an adduct, leading to a change in fluorescence. This reaction can be reversed when the thiol concentration decreases, allowing the probe to return to its initial state.
A notable example is ThiolQuant Green (TQ Green) , a ratiometric fluorescent probe designed for the quantitative imaging of glutathione (GSH). medchemexpress.com It features a 7-amino coumarin (B35378) fluorophore linked to a Michael acceptor. The reaction with GSH is reversible upon GSH depletion. medchemexpress.com Another advanced probe, RealThiol (RT) , was developed as an optimized version of TQ Green with a significantly faster reaction rate, enabling real-time monitoring of intracellular GSH. medchemexpress.com For targeted applications, MitoRT was engineered to specifically monitor mitochondrial GSH dynamics, highlighting the high priority cells place on maintaining mitochondrial GSH levels. mdpi.com Further refinements in this class include p-MNPy , which utilizes a pyridine-substituted α,β-unsaturated ketone as the recognition site and demonstrates reversible detection of GSH. researchgate.netRP-2 is another novel reversible probe that provides a ratiometric response to GSH in living cells. mdpi.com
Interactive Table: Reversible Fluorescent Thiol Probes Based on Michael Addition
| Probe Name | Target Thiol(s) | Excitation (nm) | Emission (nm) | Detection Limit | Response Time |
| TQ Green | GSH | 488 | 590 (free) / 463 (GSH adduct) | 20 nM | Slower |
| RealThiol (RT) | GSH | 405 / 488 | 487 / 562 | Not specified | ~60 seconds |
| MitoRT | GSH | 405 / 488 | 488 / 567 | Not specified | < 30 seconds |
| p-MNPy | Cys, GSH | Not specified | ~543 | Not specified | < 10 minutes |
| RP-2 | GSH | 530 / 420 | 587 / 505 | Not specified | Not specified |
Disulfide Cleavage-Based Probes:
The reversible cleavage of disulfide bonds by thiols is another effective strategy for designing reversible probes. This approach often employs a Förster Resonance Energy Transfer (FRET) mechanism. In a typical design, a donor and an acceptor fluorophore are linked by a disulfide bond. In this state, FRET occurs, and the emission of the acceptor is observed upon excitation of the donor. When a thiol cleaves the disulfide bond, the fluorophores separate, disrupting FRET and restoring the donor's fluorescence. This change in the ratio of donor to acceptor emission allows for ratiometric detection of thiols. The reversibility is achieved as the cleaved probe can be re-oxidized to reform the disulfide bond in a less reducing environment. Probes like ZpSiP have been developed based on this principle for the real-time quantification of GSH in living cells, demonstrating rapid response times. nih.gov
Interactive Table: Reversible Fluorescent Thiol Probes Based on Disulfide Cleavage
| Probe Name | Target Thiol(s) | Excitation (nm) | Emission (nm) | Detection Limit | Response Time |
| ZpSiP | GSH | Not specified | Not specified | Not specified | t1/2 = 0.57 s |
Bioinspired Design Principles for Fluorescent Thiol Probes
Nature provides a rich source of inspiration for the design of highly specific and efficient molecular tools. Bioinspired design principles for fluorescent thiol probes involve mimicking biological recognition motifs or processes to achieve enhanced selectivity and functionality.
Mimicking Natural Thiol Recognition:
One powerful bioinspired strategy is to create synthetic molecules that mimic the structure and function of natural thiols or their binding partners. For instance, researchers have designed fluorescent probes that are analogues of cysteine. These probes can be recognized and processed by cellular machinery that naturally interacts with cysteine, allowing for the sensitive and dynamic tracking of specific biological processes. While not a thiol probe itself, a notable example of this principle is the design of reversible fluorescent probes for nitric oxide (NO) by creating cysteine analogues tagged with fluorophores. These probes are tolerated by the cellular machinery for reversible thiol modification by NO, enabling the visualization of cellular NO dynamics. This principle of mimicking a natural substrate to hijack a biological process can be extended to the development of probes for thiol-related enzymes and pathways.
Enzyme-Mimicking Probes:
Another bioinspired approach is to design probes that mimic the function of enzymes involved in thiol metabolism, such as glutathione peroxidase (GPx). GPx is an antioxidant enzyme that catalyzes the reduction of hydrogen peroxide by oxidizing GSH. Fluorescent probes can be designed with selenium-containing moieties that mimic the selenocysteine (B57510) active site of GPx. These probes can undergo a catalytic cycle in the presence of thiols and reactive oxygen species, leading to a change in fluorescence that reports on the thiol-dependent antioxidant activity. This approach allows for the functional imaging of thiol-related enzymatic processes.
Biomolecule-Based Scaffolds:
Incorporating biomolecules like peptides and DNA into probe design offers a high degree of specificity and modularity.
Peptide-Based Probes: Short peptide sequences that are known substrates for specific enzymes or that have high affinity for certain thiol-containing proteins can be incorporated into fluorescent probes. rsc.org This allows for the targeted detection of specific cysteine residues within a complex biological milieu. The peptide sequence acts as a recognition element, guiding the probe to its intended target.
DNA-Scaffolded Probes: DNA nanotechnology can be used to create precisely structured scaffolds for fluorescent probes. For example, a DNA-based sensor for GSH has been developed using DNA-derived bio-dots and polydopamine nanoparticles. rsc.org In this system, the fluorescence of the DNA bio-dots is quenched by polydopamine. GSH inhibits the polymerization of dopamine, preventing quenching and leading to a "turn-on" fluorescence signal that is proportional to the GSH concentration. rsc.org
Interactive Table: Bioinspired Fluorescent Thiol Probes
| Probe Name/Type | Bioinspired Principle | Target Thiol(s) | Excitation (nm) | Emission (nm) | Detection Limit |
| Cysteine Analogue Probes | Mimicking Natural Thiols | (Principle demonstrated for NO) | Not applicable | Not applicable | Not applicable |
| GPx-Mimicking Probes | Enzyme Mimicry | GSH | Not specified | Not specified | Not specified |
| DNA Bio-dot/PDA Sensor | Biomolecule-Based Scaffold | GSH | Not specified | Not specified | 0.31 µmol L⁻¹ |
Applications of Fluorescent Thiol Probes in Academic Research
Cellular and Subcellular Thiol Imaging
The ability to visualize the distribution and concentration of thiols within living cells and specific organelles is a key application of fluorescent thiol probes. This allows researchers to gain insights into the intricate roles of thiols in cellular function and homeostasis.
The intracellular concentration of thiols is not static; it fluctuates in response to various physiological and pathological stimuli. Fluorescent thiol probes have been instrumental in monitoring these dynamic changes in real-time. For instance, researchers have used these probes to observe alterations in glutathione (B108866) (GSH) levels during oxidative stress, apoptosis, and cell signaling events. jenabioscience.comrsc.org Probes that exhibit a ratiometric fluorescence response are particularly valuable as they allow for quantitative measurements of thiol concentrations, independent of probe concentration. mdpi.com Reversible probes have also been developed to monitor the real-time dynamics of GSH in living organisms. jenabioscience.com
A study utilizing a fluorescein-based probe demonstrated the ability to detect changes in the thiol status within live P19 cells. nih.gov When these cells were treated with N-methylmaleimide (NMM), a thiol-trapping agent, a significant decrease in fluorescence intensity was observed, indicating a reduction in intracellular thiol levels. nih.gov
Fluorescent probes have also been employed to visualize aspects of thiol metabolism. For example, by tracking the fluorescence changes of probes targeted to specific cellular compartments, researchers can gain insights into the synthesis, transport, and degradation of thiol-containing molecules like glutathione. A diselenide-containing fluorescent probe based on a fluorescein (B123965) scaffold has been used to visualize the redox cycles mediated by thiols and reactive oxygen species in living HeLa cells, providing a window into the metabolic processes that maintain cellular redox balance. nih.gov
Assessment of Cellular Redox Status and Oxidative Stress
The balance between reducing thiols and their oxidized counterparts is a critical indicator of the cellular redox status. nih.gov An imbalance in this equilibrium, often characterized by a depletion of thiols, is a hallmark of oxidative stress, a condition implicated in numerous diseases. nih.govnih.gov Fluorescent thiol probes are widely used to assess this redox state and investigate the mechanisms of oxidative stress. jenabioscience.com
For example, a decrease in the fluorescence signal from a thiol-specific probe can indicate a shift towards a more oxidizing environment. Researchers have used this principle to study the effects of various toxins, drugs, and environmental stressors on cellular redox homeostasis. Probes have been successfully used to detect a decrease in intracellular GSH concentration induced by oxidative stress inducers like 12-myristate 13-acetate (PMA) or inhibitors of GSH synthesis such as L-buthionine sulfoximine (B86345) (BSO). mdpi.com
| Probe Type | Application | Research Finding |
| Fluorescein-based diselenide probe | Visualizing redox cycles | Enabled visualization of redox changes mediated by thiols and reactive oxygen species in living HeLa cells. nih.gov |
| Ratiometric probes | Quantitative thiol measurement | Allows for precise measurement of thiol concentrations by comparing fluorescence intensities at two different wavelengths, minimizing effects of probe concentration. mdpi.com |
| Reversible probes | Real-time GSH monitoring | Capable of monitoring dynamic changes in glutathione levels in living cells and organisms. jenabioscience.com |
Protein Labeling and Visualization for Proteomics Studies
Thiol-reactive fluorescent probes are extensively used in proteomics to label and visualize proteins containing cysteine residues. Maleimide (B117702) derivatives of fluorescent dyes are commonly employed for this purpose, as they selectively react with the thiol groups of cysteines. This specific labeling allows for the detection and quantification of proteins in complex mixtures, facilitating studies on protein expression, localization, and function.
Thiol-specific probes like bromobimane (mBBr) have been used for the proteomic analysis of disulfide bonds, which play a crucial role in regulating protein function through redox modulation. Furthermore, in the field of proteomics, saturation fluorescence labeling of protein thiols with maleimide dyes is a strategy used for accurate quantification and reproducible separation of proteins.
| Probe | Target | Application in Proteomics |
| Maleimide-functionalized dyes | Cysteine residues in proteins | One-step labeling and detection of proteins for studies on expression, localization, and interaction. |
| Bromobimane (mBBr) | Thiol groups in proteins and small molecules | Analysis of disulfide bonds and redox regulation of protein function. |
High-Throughput Fluorescence Assays (e.g., for Enzyme Activity)
The fluorescence properties of thiol probes make them well-suited for high-throughput screening (HTS) assays. These assays are used to rapidly screen large libraries of chemical compounds for their effects on biological targets, such as enzymes. For instance, a fluorescence-based HTS assay has been developed to identify thiol-reactive compounds.
In one example, a profluorescent coumarin (B35378) maleimide derivative, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reaction with thiols, was used to develop a high-throughput assay for enzymes that produce coenzyme A (CoA), a thiol-containing molecule. This assay was used to screen for inhibitors of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), potential drug targets for obesity and cancer. A similar approach has been used in cholinesterase assays, where a thiol-bearing probe allowed for high-throughput screening of enzyme inhibitors.
In Vivo Imaging in Preclinical Research Models
A significant advantage of fluorescent thiol probes is their applicability in living organisms, enabling in vivo imaging in preclinical research models. nih.gov This provides valuable insights into the roles of thiols in physiological and pathological processes at the whole-organism level.
Zebrafish embryos are a popular model for in vivo imaging due to their optical transparency. nih.gov Researchers have successfully used fluorescent probes to monitor thiol status in zebrafish. For instance, a probe was used to visualize endogenous biothiols in living zebrafish, and a decrease in fluorescence was observed after treatment with the thiol-inhibitor N-ethylmaleimide (NEM). mdpi.com
In mouse models, fluorescent probes have been used to study the role of thiols in various disease states. A two-photon fluorescent probe, ASS, has been used to detect thiols in living tissues at depths of 90-180 µm, demonstrating its potential for deep-tissue imaging. Furthermore, probes have been applied to sense thiol changes in a mouse model of cerebral ischemia, highlighting their utility in monitoring disease progression and the effects of therapeutic interventions. nih.gov
Zebrafish Models
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism for in vivo imaging due to its optical transparency during embryonic development, rapid external development, and genetic tractability. idea-bio.com These characteristics make it an ideal system for employing fluorescent thiol probes to study the dynamic roles of thiols in real-time during embryonic development and tissue regeneration. nih.gov
Genetically encoded redox sensors have been utilized in zebrafish to monitor glutathione redox potential, offering insights into the spatiotemporal dynamics of redox signaling during tissue differentiation and morphogenesis. nih.gov Synthetic fluorescent probes have also been extensively used. For instance, monochlorobimane (B1663430) (MCB) has been used to visualize organ-specific glutathione (GSH) utilization in live developing zebrafish embryos. nih.gov Studies using MCB have revealed that GSH conjugation is high during early organogenesis and decreases as the embryo ages, with distinct fluorescence patterns observed in different organs at various developmental stages. nih.gov
Researchers have developed novel fluorescent probes for specific applications in zebrafish. A rhodamine-based probe was developed for the rapid and selective detection of glutathione, demonstrating tissue-specific imaging capabilities in the olfactory pit of zebrafish. Another curcumin-based fluorescent probe, CAC, which undergoes fluorescence quenching upon reaction with cysteine (Cys), has been successfully applied to detect Cys status in zebrafish. nih.gov Furthermore, a near-infrared (NIR) fluorescent probe, probe 1, has been used for the confocal fluorescence imaging of biothiols in zebrafish, highlighting the utility of these probes in whole-animal imaging. mdpi.com A novel probe was also developed for detecting thiophenols that could be applied in living zebrafish with good recovery. nih.gov
The use of fluorescent thiol probes in zebrafish models has significantly advanced our understanding of the intricate roles of thiols in vertebrate development and has provided a platform for studying the effects of genetic and environmental perturbations on thiol homeostasis.
Table 1: Fluorescent Thiol Probes in Zebrafish Models
| Probe Name | Target Thiol(s) | Key Research Findings |
|---|---|---|
| Monochlorobimane (MCB) | Glutathione (GSH) | Visualized organ-specific GSH utilization during embryonic development, showing high conjugation during early organogenesis. nih.gov |
| Rhodamine-based probe | Glutathione (GSH) | Enabled rapid, selective, and tissue-specific (olfactory pit) detection of GSH in zebrafish. |
| CAC | Cysteine (Cys) | Successfully detected changes in Cys levels in live zebrafish through a fluorescence quenching mechanism. nih.gov |
| Probe 1 (NIR) | Biothiols (Cys, Hcy, GSH) | Demonstrated the capability for in vivo imaging of biothiols in zebrafish using confocal microscopy. mdpi.com |
| ICT-based probe | Thiophenols | Applied for the detection of thiophenols in living zebrafish, showing good recovery and low toxicity. nih.gov |
Mammalian Models (e.g., mice tumor models)
In mammalian models, particularly in the context of cancer research, fluorescent thiol probes have been instrumental in elucidating the role of thiols, especially glutathione, in tumor progression and therapy resistance. nih.gov Cancer cells often exhibit elevated levels of GSH, which contributes to their antioxidant defense and resistance to chemotherapy. nih.gov
Near-infrared (NIR) fluorescent probes are particularly advantageous for in vivo imaging in mammalian tissues due to their deep tissue penetration and low autofluorescence. nih.gov A novel NIR fluorescent probe, BPO-THAZ, has been developed for the sensitive and selective detection of endogenous biothiols and has been successfully used to discriminate between cancer cells and normal cells. nih.gov Another NIR probe was developed to image overexpressed biothiols in tumor tissue, providing a valuable tool for understanding the role of biothiols in tumorigenesis. mdpi.com Researchers have also synthesized cyanine-based NIR probes for the selective detection of GSH, which have been applied for in vivo fluorescence imaging in SCC7 tumor-bearing mouse models. acs.org
Two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity, has been coupled with the use of specialized fluorescent probes. nih.gov Novel two-photon fluorescent "turn-on" probes have been developed for the selective detection of thiols in live cells and have been demonstrated to be suitable for imaging in tumor tissues. nih.gov These probes offer high sensitivity and low detection limits, enabling the profiling of thiols in deep tissue structures. nih.govacs.org Another two-photon probe, Z1, was designed to monitor biothiol levels in tissues at depths of 50–250 μm.
Ratiometric fluorescent probes offer the advantage of built-in self-calibration, which can minimize the influence of environmental factors. A ratiometric NIR fluorescent probe, CyO-Disu, has been constructed for the specific sensing of GSH variations in liver cancer models in mice. rsc.org This probe, equipped with a liver-targeting moiety, has been used to evaluate GSH fluctuations in both primary and metastatic hepatoma. rsc.org Additionally, a reversible reaction-based fluorescent probe, RealThiol (RT), has been developed to quantitatively monitor real-time glutathione dynamics in living cells, with potential applications in studying disease models. nih.gov
The application of these advanced fluorescent probes in mouse tumor models is providing critical insights into the redox biology of cancer and holds promise for the development of new diagnostic and therapeutic strategies.
Table 2: Fluorescent Thiol Probes in Mammalian Models
| Probe Name | Target Thiol(s) | Model System | Key Research Findings |
|---|---|---|---|
| BPO-THAZ | Endogenous biothiols | HeLa cells, stem cells | Successfully discriminated cancer cells from normal cells based on biothiol levels. nih.gov |
| Probe 1 (NIR) | Biothiols (Cys, Hcy, GSH) | MCF-7 cells, tumor tissue sections | Imaged overexpressed biothiols in tumor tissue, aiding in understanding their role in cancer. mdpi.com |
| NIR-12a and NIR-12b | Glutathione (GSH) | SCC7 tumor-bearing mouse model | Enabled in vivo fluorescence imaging of GSH in a tumor model. acs.org |
| Two-photon "turn-on" probes | Thiols | Live cells, tumor tissues | Allowed for sensitive and selective imaging of thiols in deep tissue. nih.gov |
| CyO-Disu | Glutathione (GSH) | Orthotopic HCC and pulmonary metastatic hepatoma mice models | Ratiometrically imaged GSH fluctuations in liver cancer models in vivo. rsc.org |
| RealThiol (RT) | Glutathione (GSH) | Living cells | Quantitatively monitored real-time GSH dynamics. nih.gov |
| Z1 | Biothiols | Tissues | Monitored biothiol levels at depths of 50-250 μm in tissues. |
Environmental Monitoring Applications in Academic Research
Thiophenols are highly toxic sulfur-containing organic compounds that are considered significant environmental pollutants due to their widespread industrial use. nih.gov The development of sensitive and selective methods for their detection in environmental samples is of paramount importance for environmental protection and public health. nih.gov Fluorescent thiol probes have emerged as a promising technology for the rapid and effective monitoring of thiophenols in environmental matrices such as water. mdpi.comtandfonline.com
Academic research has focused on designing fluorescent probes that exhibit a "turn-on" fluorescence response upon reaction with thiophenols, leading to a significant increase in fluorescence intensity. mdpi.com This "off-on" mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity. For instance, a carbazole-chalcone based fluorescent probe, probe-KCP, was developed for the highly selective detection of thiophenols. mdpi.com This probe demonstrated a large Stokes shift (130 nm), a fast response time (~30 min), and a low detection limit of 28 nM. mdpi.com It was successfully used to determine the concentration of thiophenols in real water samples with good recovery rates. mdpi.com
Another novel near-infrared (NIR) fluorescent probe was designed for sensing thiophenol in various water samples, including tap, lake, and river water. tandfonline.com This probe features NIR emission, a large Stokes shift (150 nm), and a low detection limit (0.23 μM), making it suitable for environmental applications where complex matrices can interfere with detection. tandfonline.com Furthermore, a probe based on an intramolecular charge transfer (ICT) mechanism was developed for the detection of thiophenols with a broad pH adaptation (pH 2-10), high selectivity, and a large Stokes shift (131 nm). nih.gov This probe was successfully applied to detect thiophenol in environmental water samples with recovery rates over 94%. nih.gov
The development of these fluorescent probes provides a valuable analytical tool for the on-site and real-time monitoring of toxic thiophenols in the environment, contributing to better environmental management and risk assessment.
Table 3: Fluorescent Thiol Probes for Environmental Monitoring
| Probe Name | Target Analyte | Sample Matrix | Key Features and Findings |
|---|---|---|---|
| probe-KCP | Thiophenols | Water samples | "Turn-on" fluorescence, large Stokes shift (130 nm), low detection limit (28 nM), and successful application in real water samples. mdpi.com |
| NIR probe | Thiophenol (PhSH) | Tap, lake, and river water | NIR emission (~730 nm), large Stokes shift (150 nm), low detection limit (0.23 μM), and applicability in real water samples. tandfonline.com |
| ICT-based probe | Thiophenols | Environmental water samples | Rapid response, broad pH adaptation (2-10), high selectivity, large Stokes shift (131 nm), and high recovery (>94%) in water samples. nih.gov |
Challenges and Limitations in Fluorescent Thiol Probe Research
Challenges in Discriminating Structurally Similar Biothiols
A primary challenge in the field is the development of probes that can selectively differentiate among biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.orgresearchgate.netscispace.comnih.gov These molecules share similar structures and reactivity, making their individual detection difficult. rsc.orgresearchgate.netscispace.comrsc.org The high intracellular concentration of GSH (1–10 mM) compared to Cys (30–200 μM) and Hcy (5–15 μM) further complicates the selective detection of the latter two. nih.gov
Most fluorescent probes designed for biothiols target the highly nucleophilic sulfhydryl group, which is common to all these molecules. rsc.org This often leads to a collective response rather than a specific signal for a single biothiol. rsc.org To overcome this, researchers have focused on exploiting the subtle differences in their structures, namely the presence of an amino group and its proximity to the thiol group in Cys and Hcy. rsc.org
Several strategies have been employed to achieve selectivity:
Cyclization Reactions: Probes utilizing aldehyde groups can react with Cys and Hcy to form five- and six-membered thiazolidine (B150603) and perhydro-1,4-thiazepine rings, respectively. The different kinetics of these cyclization reactions can be used to distinguish between them. rsc.org
Conjugate Addition-Cyclization: Acrylate-based probes first react with the thiol group via Michael addition. Subsequent intramolecular cyclization, which is kinetically favored for Cys (forming a seven-membered ring), allows for its selective detection over Hcy and GSH, where the cyclization is much slower. rsc.org For instance, a probe incorporating a cyanine (B1664457) fluorophore and an acrylate (B77674) group showed a significant spectral shift upon reaction with Cys, while GSH and Hcy did not induce a similar change. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) and Rearrangement: Probes with a labile leaving group on an aromatic ring can first react with the thiol. For Cys and Hcy, a subsequent intramolecular S-to-N rearrangement can occur, leading to a spectrally distinct product compared to the simple thioether formed with GSH. rsc.orgnih.gov
Despite these advances, many probes still face issues with cross-reactivity, and achieving simultaneous and selective detection of all three major biothiols with a single probe under physiological conditions remains a significant hurdle. nih.govnih.gov
Photostability and Phototoxicity Concerns
An ideal fluorescent probe should be highly photostable, meaning it can withstand prolonged exposure to excitation light without significant degradation (photobleaching). nih.gov Many organic fluorophores are prone to photobleaching, which leads to a decrease in signal intensity over time and limits their use in long-term imaging experiments. acs.org This is a critical issue for tracking dynamic changes in biothiol concentrations over extended periods.
Phototoxicity is another significant concern. The interaction of high-intensity light with a fluorescent probe can generate reactive oxygen species (ROS), which can damage cellular components and induce apoptosis or other cellular stress responses. nih.gov This not only compromises the health of the cell but can also introduce artifacts into the experimental results, as the induced oxidative stress can alter the natural thiol redox state. nih.gov Therefore, developing probes with high fluorescence quantum yields and good photostability, which allows for the use of lower excitation light intensity, is a key goal in probe design. nih.govnih.gov
Potential Interference from Other Endogenous Biological Species
The cellular environment is a complex mixture of various molecules, many of which can potentially interfere with the detection of biothiols. rsc.org Fluorescent probes must be highly selective for thiols over other nucleophilic species, such as other amino acids, and reactive species like reactive oxygen species (ROS) and reactive nitrogen species (RNS). rsc.orgnih.govresearchgate.net
For example, probes based on the Michael addition reaction are selective for thiols but can sometimes react with other nucleophiles. nih.gov Similarly, probes designed to react with thiols might also be sensitive to other reducing agents present in the cell. The high reactivity of some probes can also be a double-edged sword, as they might react with protein thiols, leading to non-specific signals and an inaccurate measurement of free, low-molecular-weight biothiols. rsc.org
Therefore, rigorous selectivity testing against a wide panel of biologically relevant species is a critical step in the validation of any new fluorescent thiol probe. nih.govresearchgate.net
Achieving Rapid Response and Kinetic Control
To accurately monitor the dynamic changes of biothiols in real-time, fluorescent probes must exhibit a rapid response upon reacting with their target. rsc.orgnih.govacs.org Many biological processes involving thiols occur on a timescale of seconds to minutes, and a slow probe response will fail to capture these transient events. nih.govnih.gov The reaction kinetics between the probe and the biothiol are therefore a crucial design parameter. rsc.org
Kinetic control is also essential for achieving selectivity. As mentioned earlier, the different rates of cyclization reactions for Cys and Hcy adducts are often exploited to distinguish between them. rsc.orgresearchgate.net For example, the reaction of an acrylate-based probe with Cys leads to a rapid intramolecular cyclization, while the corresponding reaction with Hcy or GSH is significantly slower, allowing for the selective detection of Cys on a practical timescale. rsc.orgacs.org Designing probes with finely tuned reaction kinetics to favor a specific biothiol is a sophisticated challenge that requires a deep understanding of physical organic chemistry principles. illinois.edu
| Probe Name/Type | Target Analyte(s) | Response Time | Reference |
| BDP-S-o-Py⁺ | Cysteine (Cys) | Fast | researchgate.net |
| RealThiol (RT) | Glutathione (GSH) | ~50-fold faster than TQ Green | nih.gov |
| BPN-NBD | Cys/Hcy and GSH | 150 seconds | nih.gov |
| 60T | Cys, Hcy, GSH, H₂S | Rapid | mdpi.com |
Addressing Protein Interference and Non-Specific Binding
Within the cell, probes can non-specifically interact with various proteins and macromolecules, leading to high background fluorescence and a reduced signal-to-noise ratio. nih.gov This is particularly problematic for quantitative measurements, as it becomes difficult to distinguish the specific signal from the non-specific background. mit.edu Strategies to mitigate this include designing probes with reduced hydrophobicity or incorporating specific targeting moieties to localize the probe to a particular subcellular compartment, thereby reducing its interaction with the broader cellular proteome. nih.gov
Standardization and Validation of Quantitative Measurements
A major limitation in the field is the difficulty in obtaining reliable quantitative measurements of biothiol concentrations in live cells using fluorescent probes. mdpi.comresearchgate.netnih.gov Many reported probes provide qualitative or semi-quantitative information, indicating relative changes in thiol levels rather than absolute concentrations. nih.gov
Several factors contribute to this challenge:
Probe Distribution: Uneven distribution of the probe within the cell or between different cells can lead to variations in fluorescence intensity that are not related to analyte concentration.
Environmental Sensitivity: The fluorescence properties of many dyes are sensitive to the local microenvironment, such as pH, polarity, and viscosity, which can vary within the cell. acs.org
Inner Filter Effect: At high concentrations, both the probe and its reaction product can reabsorb emitted light, leading to a non-linear relationship between fluorescence intensity and concentration. researchgate.net
To address these issues, ratiometric probes, which exhibit a shift in the emission or excitation wavelength upon binding, are often preferred as they can provide a degree of self-calibration against variations in probe concentration and environmental factors. mdpi.com However, even with ratiometric probes, accurate quantification remains a challenge. There is a growing consensus that quantitative measurements obtained with fluorescent probes should be validated using independent methods, such as mass spectrometry, which is considered the gold standard for metabolite quantification. nih.gov The development of standardized protocols for probe calibration and validation is crucial for improving the reliability and reproducibility of quantitative fluorescent probe-based assays. nih.govresearchgate.net
Limited Availability and Accessibility of Advanced Probes
Despite significant progress in the development of fluorescent probes for thiol detection, a notable gap exists between the probes developed in academic research and those that are widely available to the broader scientific community. The limited availability and accessibility of advanced probes, particularly those with high specificity and specialized functionalities, present a considerable challenge in the field. This scarcity hinders the widespread application of cutting-edge tools for studying the intricate roles of thiols in biological systems.
The primary reason for this limitation lies in the complex and often multi-step synthesis required for advanced probes. While simple, general thiol-reactive probes are commercially available, probes designed for specific tasks—such as distinguishing between glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), or targeting specific subcellular organelles—involve sophisticated synthetic chemistry nih.govmdpi.com. The inherent sensitivity of the chemical groups required for selective thiol recognition can complicate large-scale production and purification, making commercialization economically unviable for many novel compounds mdpi.com. As a result, many of the most innovative probes remain confined to the laboratories where they were created.
Commercially available probes, while useful for detecting total thiol levels, often lack the selectivity required for more nuanced biological questions. nih.gov Many of these reagents react with any accessible thiol group, making it difficult to study the dynamics of a specific biothiol without interference from others, especially the highly abundant GSH. nih.govnih.gov
Table 1: Examples of Commercially Available General Thiol Probes
| Probe Name | Excitation (nm) | Emission (nm) | Target | Reference |
|---|---|---|---|---|
| ThioGlo™1 | 379 | 513 | General Thiols | nih.gov |
| ThioGlo™3 | 378 | 446 | General Thiols | nih.gov |
In contrast, advanced probes reported in scientific literature demonstrate highly specialized capabilities that are not typically found "off-the-shelf." These probes are often designed based on clever chemical mechanisms that allow for ratiometric imaging, reversible detection, or selective reactions with a single type of biothiol. mdpi.comrsc.org For instance, probes have been developed that can selectively detect Cys over Hcy and the much more concentrated GSH, a feat that is challenging due to the structural similarities of these molecules. nih.govmdpi.com Others are engineered with specific ligands to accumulate within organelles like the mitochondria, enabling the study of thiol pools in distinct cellular compartments. nih.gov
The development of these probes is a significant research achievement, yet their accessibility is often limited to researchers with expertise in organic synthesis or those who can establish collaborations with the inventing labs. Replicating the synthesis from published procedures can be a substantial undertaking for cell biology or biochemistry labs that lack dedicated chemistry facilities and personnel. This creates a barrier to the adoption of the most advanced tools for thiol detection.
Table 2: Examples of Advanced, Non-Commercialized Research Probes
| Probe Name/Type | Function | Mechanism of Action | Key Advantage | Reference |
|---|---|---|---|---|
| CyAC (Probe 23) | Ratiometric detection of Cys | Reaction with acrylate group on a NIR cyanine fluorophore | Selective for Cys over Hcy and GSH with a distinct ratiometric shift | nih.gov |
| STP1 (Probe 12) | "Turn-on" detection of GSH | Thioether group cleavage releases a naphthalimide fluorophore from a PET process | High selectivity and ~90-fold fluorescence enhancement for GSH | mdpi.com |
| TQ Green | Ratiometric and reversible detection of GSH | Reversible Michael addition to a coumarin-based fluorophore | Allows for monitoring of dynamic changes in GSH concentration | mdpi.com |
Ultimately, the limited commercial availability of sophisticated fluorescent thiol probes means that much of the research community is unable to apply the most powerful tools to their biological questions. This bottleneck slows the pace of discovery in areas where precise measurement of specific thiols is critical, such as redox biology and disease pathology. mdpi.com Bridging the gap between probe development and accessibility remains a key challenge for advancing the study of thiol biochemistry.
Future Perspectives and Research Directions for Fluorescent Thiol Probes
Development of Next-Generation Quantitative Fluorescent Thiol Probes
A significant future direction lies in the creation of next-generation fluorescent probes capable of precise quantitative measurements of thiol concentrations in living cells. While many existing probes provide qualitative or semi-quantitative data, the development of ratiometric and lifetime-based probes is a key focus for achieving accurate quantification. Ratiometric probes, which exhibit a shift in emission wavelength upon binding to thiols, offer a built-in self-calibration mechanism that minimizes the influence of environmental factors and probe concentration. For instance, the ratiometric fluorescent probe GScp demonstrates a linear correlation between the ratio of fluorescence intensity at two different wavelengths and the concentration of glutathione (B108866) (GSH). mdpi.com Similarly, two-photon ratiometric probes like Nap-Cys have been developed for the quantitative detection of cysteine (Cys), with the emission intensity ratio showing good linearity with Cys concentration. mdpi.com
Future research will likely focus on designing probes with larger and more distinct ratiometric shifts, as well as developing probes based on fluorescence lifetime imaging microscopy (FLIM), which provides a robust method for quantification that is independent of probe concentration. The overarching goal is to create probes that can provide real-time, quantitative data on thiol dynamics within single cells, offering a more precise understanding of their roles in cellular redox homeostasis.
Advancing Multi-Targeted and Multi-Modal Fluorescent Probes
The complexity of biological systems often requires the simultaneous detection of multiple analytes to understand their interplay. Consequently, a major area of future research is the development of multi-targeted fluorescent probes that can concurrently detect different thiols (e.g., Cys, homocysteine (Hcy), and GSH) or a thiol along with other biologically relevant species. nih.gov Probes are being designed with multiple recognition sites that trigger distinct fluorescent signals for different targets. For example, a mitochondria-targeted near-infrared (NIR) fluorescent probe has been developed that can differentiate between Cys/Hcy and GSH, as well as sulfite, through three distinct emission channels. nih.gov
Furthermore, the integration of fluorescence with other imaging modalities, such as magnetic resonance imaging (MRI) or photoacoustic imaging, is a promising avenue for multi-modal probes. mdpi.com This approach would provide a more holistic view of biological processes by combining the high sensitivity of fluorescence imaging with the high spatial resolution of other techniques. The development of such multi-modal probes will be instrumental in elucidating the complex crosstalk between different cellular components and pathways.
Improving Spatiotemporal Resolution for Deeper Biological Insight
Achieving high spatiotemporal resolution is crucial for visualizing the rapid and localized changes in thiol concentrations within subcellular compartments. mdpi.com Future advancements will focus on designing probes with faster response times and the ability to be targeted to specific organelles with high precision. Organelle-targeted probes, for instance, allow for the investigation of thiol dynamics within mitochondria, lysosomes, or the endoplasmic reticulum. mdpi.comnih.gov For example, the probe GalCys , a cyanine-based NIR fluorescent probe, was designed to monitor Cys levels specifically in mitochondria. mdpi.com
Moreover, the development of photocontrollable or "caged" fluorescent probes will offer enhanced temporal control over probe activation, allowing researchers to initiate the fluorescence signal at a specific time point and location with a pulse of light. mdpi.com This will enable the study of thiol dynamics with unprecedented precision, providing deeper insights into their roles in fast cellular processes like signal transduction.
Integration with Advanced Imaging Techniques (e.g., NIR-II imaging)
To overcome the limitations of traditional fluorescence imaging in deep tissues, such as light scattering and autofluorescence, there is a growing interest in developing fluorescent thiol probes that operate in the second near-infrared (NIR-II) window (1000–1700 nm). nih.gov NIR-II imaging offers significant advantages, including deeper tissue penetration and higher signal-to-background ratios, making it ideal for in vivo studies. frontiersin.orgnih.gov The design of novel fluorophores with strong emission in the NIR-II range is a key challenge and a major focus of future research.
The integration of these NIR-II probes with advanced imaging techniques will enable high-resolution, real-time visualization of thiol distribution and dynamics in deep tissues and whole organisms. This will be particularly valuable for studying the role of thiols in complex physiological and pathological processes, such as tumor progression and neurological disorders, in living animals.
Enhancing Bioavailability and Targeting for In Vivo Applications
For fluorescent thiol probes to be effective in animal models and potentially in clinical settings, they must possess excellent bioavailability, including the ability to cross cell membranes and accumulate in the target tissue. mdpi.com Future research will focus on optimizing the physicochemical properties of probes to enhance their water solubility, stability, and cell permeability. This may involve the incorporation of specific chemical moieties or the use of nanocarriers to facilitate delivery.
Furthermore, improving the targeting specificity of probes is crucial for minimizing off-target effects and enhancing the signal from the region of interest. This can be achieved by conjugating the fluorescent probe to molecules that specifically bind to biomarkers or receptors expressed on the surface of target cells or tissues. mdpi.com The development of highly bioavailable and target-specific probes will be essential for translating the use of fluorescent thiol probes from cell culture to whole-organism imaging.
Designing Reversible Probes with Tunable Kinetics
Many current fluorescent thiol probes react irreversibly, providing a snapshot of thiol levels at a particular moment. However, to monitor the dynamic fluctuations of thiols in response to stimuli, reversible probes are highly desirable. mdpi.comnih.gov The design of probes that can reversibly bind to thiols, with their fluorescence signal turning "on" and "off" as the thiol concentration changes, is a significant challenge. The development of the reversible ratiometric fluorescent probe ThiolQuant Green (TQ Green) was a notable step in this direction. mdpi.com
Future efforts will be directed towards creating reversible probes with tunable kinetics, allowing for the adjustment of the probe's response time to match the timescale of the biological process being studied. nih.gov Density functional theory (DFT) is being employed to predict the thermodynamics and kinetics of the reactions between probes and thiols, aiding in the rational design of probes with desired properties. nih.gov Probes with finely-tuned kinetics will enable the real-time monitoring of rapid changes in thiol concentrations, providing a more dynamic picture of cellular redox signaling.
Facilitating Accessibility and User-Friendliness for Broader Scientific Community
To maximize the impact of fluorescent thiol probes, it is essential to make them more accessible and user-friendly for researchers who may not have a specialized background in chemistry. mdpi.com This includes developing probes that are commercially available, easy to use, and compatible with standard fluorescence microscopy equipment. Providing clear and detailed protocols for probe application and data analysis is also crucial.
Elucidating Complex Biological Pathways and Disease Mechanisms Through Advanced Thiol Sensing
The intricate balance of small-molecule thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), is fundamental to cellular homeostasis, acting as a primary defense against oxidative stress and participating in vital redox signaling pathways. mdpi.comnih.gov The dysregulation of these crucial biomolecules is a well-established hallmark of numerous human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. nih.govresearchgate.net Advanced thiol sensing, facilitated by the development of sophisticated fluorescent probes, has emerged as a powerful technology, enabling researchers to visualize the dynamic concentration and spatial distribution of specific thiols in real-time within living cells and organisms. nih.govnih.gov This capability provides unprecedented insights into the molecular underpinnings of disease pathogenesis and opens new avenues for diagnostics and therapeutic strategies.
Mapping Redox Imbalance in Neurodegenerative Diseases
Oxidative stress and the subsequent disruption of redox signaling are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Fluorescent thiol probes have become indispensable tools for interrogating the link between thiol depletion and neuronal dysfunction. For instance, certain probes are designed to monitor and visualize fluctuations of biothiols in the brain of animal models of Alzheimer's disease, where abnormal thiol levels are closely related to the condition. researchgate.net The application of these sensors has allowed for the direct observation of how oxidative events impact the neuronal thiol pool, providing a clearer picture of disease progression at a molecular level. This targeted sensing allows for a more precise correlation between the analyte, in this case, specific thiols, and the disease state at both the cellular and organ level. researchgate.net
Uncovering Thiol Dynamics in Cancer
The role of thiols, particularly glutathione, in cancer is complex and multifaceted. Elevated levels of GSH are frequently observed in tumor cells, where it serves to protect malignant cells from the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism and confers resistance to many forms of chemotherapy and radiotherapy. nih.gov Fluorescent probes that can selectively detect and quantify GSH in living cells are instrumental in dissecting these processes. nih.govacs.org Researchers have successfully utilized these tools to monitor dynamic changes in GSH levels within cancer cells in response to drug treatments. acs.orgacs.org Furthermore, advanced probes capable of distinguishing between GSH, Cys, and Hcy have been developed, allowing for simultaneous imaging of these thiols in different emission channels. nih.govnih.gov This provides a more comprehensive understanding of the distinct roles each thiol plays in tumor biology and the development of drug resistance. Visualizing these dynamics offers crucial insights into the mechanisms of cancer progression and can aid in the development of novel therapeutic strategies that target the tumor's redox vulnerabilities. wiley.com
Investigating Cardiovascular and Metabolic Disorders
Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been identified as a significant independent risk factor for a range of cardiovascular diseases, including atherosclerosis. nih.gov The development of fluorescent probes with high selectivity for Hcy over the more abundant Cys and GSH has been a critical advancement in cardiovascular research. nih.govresearchgate.net These specialized probes enable the precise detection and imaging of Hcy in various biological systems, both in vitro and in vivo. nih.gov By applying an Hcy-specific fluorescent probe (HSFP), researchers have been able to detect hyperhomocysteinemia in mouse models, observing how the probe's fluorescence changes in response to high Hcy concentrations in organs like the liver and intestine. nih.gov This ability to specifically monitor Hcy fluctuations helps to elucidate the mechanisms by which it contributes to vascular damage and disease, paving the way for better diagnostic tools and targeted interventions.
Probing Thiol-Dependent Signaling Pathways
Beyond their role as antioxidants, thiols are key players in redox signaling, where the reversible oxidation of cysteine residues on proteins acts as a molecular "switch" to regulate protein function and signal transduction. nih.gov The development of fluorescent probes capable of detecting not just the thiols themselves but also their various oxidized forms and modifications, such as S-sulfhydration, is pushing the boundaries of our understanding of these pathways. researchgate.netsemanticscholar.org For example, reversible reaction-based probes have been engineered to visualize the redox cycles between thiols and ROS, providing a dynamic view of cellular responses to oxidative stress. rsc.org These advanced sensing technologies allow researchers to investigate the subtle, rapid, and highly localized thiol modifications that govern complex cellular processes, offering a more nuanced view of the signaling networks that are often dysregulated in disease.
Summary of Research Findings
The following table summarizes key findings from studies utilizing fluorescent thiol probes to investigate biological pathways and disease mechanisms.
| Probe Type/Name | Analyte(s) | Biological System/Disease Model | Key Finding |
| Hcy-specific fluorescent probe (HSFP) | Homocysteine (Hcy) | Hyperhomocysteinemia mouse model | Successfully detected elevated Hcy levels in vivo, demonstrating a method for identifying this cardiovascular risk factor. nih.gov |
| Ratiometric probe GScp | Glutathione (GSH) | Live HeLa cells | Enabled monitoring of GSH dynamics specifically within the nucleolus during the cell cycle, protecting DNA replication from ROS. acs.org |
| Reversible ratiometric probe TQ Green | Glutathione (GSH) | PANC-1 cells | Allowed for the first quantitative imaging of intracellular GSH concentrations, correlating well with traditional lysate-based measurements. acs.org |
| Dual-reactive/dual-quenching probe | General Thiols | Live cells | Demonstrated a strategy for creating highly sensitive and selective probes by maximizing the "turn-on" fluorescence response. cityu.edu.hk |
| Diselenide-based fluorescein (B123965) probe | General Thiols | Live HeLa cells | Visualized the redox cycles mediated by thiols and reactive oxygen species (ROS), showing rapid and reversible responses. rsc.org |
| Pyronine-based probe | Cys/Hcy and GSH | B16 cells | Enabled simultaneous detection of Cys/Hcy and GSH in two different emission channels within the same cells. nih.gov |
| Naphthalimide-based probe (Nap-I) | Cysteine/Selenocysteine (B57510) | Proteins in SDS-PAGE | Specifically stained thiol- and selenol-containing proteins, allowing for their identification and quantification in complex biological samples. mdpi.com |
| Sulfane sulfur probes (SSP series) | Sulfane Sulfur | Mammalian and bacterial cells | Provided tools for the detection of reactive sulfur species (RSS), which are involved in H₂S signaling and cellular redox regulation. researchgate.netsemanticscholar.org |
Q & A
Q. What are the primary reaction mechanisms employed in designing fluorescent thiol probes, and how do they influence selectivity?
Fluorescent thiol probes typically exploit thiol-specific reactions such as:
- Nucleophilic substitution/addition : Probes with electrophilic groups (e.g., maleimide, nitroolefin) react with thiols to form covalent adducts .
- Disulfide exchange : Thiols reduce disulfide bonds, releasing a fluorophore .
- Metal-sulfur coordination : Probes with metal complexes (e.g., Cu²⁺) bind thiols, altering fluorescence . Selectivity depends on reaction kinetics and steric/electronic factors. For example, nitroolefin-based probes prioritize cysteine (Cys) over glutathione (GSH) due to steric hindrance from GSH’s tripeptide structure .
Q. How can researchers validate the specificity of a fluorescent thiol probe for a target analyte (e.g., GSH vs. Cys)?
Methodological validation involves:
- Competitive assays : Incubate the probe with competing thiols (Cys, Hcy, GSH) and measure fluorescence changes. For instance, coumarin-based probes show higher turn-on responses for GSH due to its higher cellular concentration .
- Knockdown/overexpression models : Use siRNA or inhibitors to modulate intracellular thiol levels (e.g., buthionine sulfoximine for GSH depletion) .
- Mass spectrometry : Confirm probe-thiol adduct formation .
Q. What controls are essential in fluorescence-based thiol quantification assays to minimize artifacts?
Critical controls include:
- Negative controls : Assay buffer + thiol source (to detect background fluorescence) and vehicle controls (e.g., DMSO) .
- Positive controls : Known thiol-reactive compounds (e.g., N-ethylmaleimide) to validate probe reactivity .
- Fluorescence quenching controls : Test compounds for autofluorescence or interference by comparing excitation/emission spectra pre- and post-reaction .
Advanced Research Questions
Q. How can researchers resolve contradictory data when a probe exhibits off-target reactivity or fails to distinguish between structurally similar thiols (e.g., Cys vs. Hcy)?
Contradictions often arise from:
- pH-dependent reactivity : Hcy’s longer alkyl chain may alter reaction kinetics at physiological pH. Adjusting buffer pH or using ratiometric probes (e.g., Bodipy-based sensors) can improve discrimination .
- Probe redesign : Introduce steric bulk or electron-withdrawing groups to favor specific thiols. For example, naphthalimide-based probes exploit polarity differences to differentiate GSH from Cys .
- Multi-channel detection : Combine fluorescence with other modalities (e.g., HPLC) for cross-validation .
Q. What strategies enable real-time, in vivo imaging of thiol dynamics without perturbing redox homeostasis?
Advanced approaches include:
- Two-photon probes : Reduce phototoxicity and enhance tissue penetration (e.g., naphthalene anhydride-based probes) .
- Reversible probes : Design probes with dynamic covalent bonds (e.g., Se-N bonds) to monitor fluctuating thiol levels .
- Organelle-targeted probes : Conjugate mitochondrial/lysosomal targeting motifs (e.g., triphenylphosphonium) for subcellular resolution .
Q. How can high-throughput screening (HTS) platforms optimize the discovery of thiol-reactive inhibitors or modulators?
HTS workflows involve:
- Fluorescence polarization assays : Measure binding affinity of inhibitors to thiol-rich enzymes (e.g., cystathionine β-synthase) .
- Dose-response validation : Use IC50 curves (e.g., GraphPad Prism for curve fitting) to confirm inhibitor potency .
- Counter-screening : Exclude false positives by testing compounds against non-thiol targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
